molecular formula C30H44O7 B8136206 Ganoderenic acid C

Ganoderenic acid C

Cat. No.: B8136206
M. Wt: 516.7 g/mol
InChI Key: DIEUZIPSDUGWLD-OHKNMCQLSA-N
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Description

Ganoderenic acid C is a useful research compound. Its molecular formula is C30H44O7 and its molecular weight is 516.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-2-methyl-4-oxo-6-[(3S,7S,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18?,19-,21?,22-,23-,28?,29?,30?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEUZIPSDUGWLD-OHKNMCQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC(=O)/C=C(\C)/C1C[C@@H](C2(C1(CC(=O)C3=C2[C@H](CC4C3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Ganoderenic Acid C from Ganoderma lucidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562), is a significant bioactive constituent of the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for extraction and chromatographic separation, presents quantitative data in a structured format, and visualizes key workflows and biological signaling pathways. This document serves as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been used for centuries in traditional Asian medicine. Its therapeutic properties are attributed to a diverse array of secondary metabolites, among which the triterpenoids, particularly ganoderic and ganoderenic acids, are of significant interest. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.

This compound is a member of this extensive family of triterpenoids. Its discovery and characterization have been part of the broader effort to elucidate the chemistry and pharmacology of Ganoderma lucidum. This guide focuses specifically on the technical aspects of its discovery and isolation, providing a foundational understanding for its further study and application.

Discovery and Structural Elucidation

The initial discovery and naming of a series of new terpenoids from Ganoderma lucidum, including ganoderenic acids, were reported in the mid-1980s. The work by Komoda et al. (1985) and Nishitoba et al. laid the groundwork for the structural characterization of these compounds[1]. The structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₃₀H₄₄O₇[1]
Molecular Weight 516.7 g/mol [1]
IUPAC Name (3β,7β,15α,20E)-3,7,15-trihydroxy-11,23-dioxo-lanosta-8,20(22)-dien-26-oic acid[1]
CAS Number 100665-42-7[1]
Appearance Solid
Solubility Soluble in methanol (B129727)
¹H-NMR and ¹³C-NMR The spectra are complex and characteristic of a lanostane (B1242432) triterpenoid skeleton. Detailed chemical shifts can be found in the original discovery literature. Key features include signals corresponding to multiple methyl groups, hydroxyl-bearing carbons, and carbonyl carbons.
Mass Spectrometry (MS) In negative ion mode (ESI or APCI), the expected precursor ion [M-H]⁻ is at m/z 513.3. In positive ion mode, the [M+H]⁺ ion is at m/z 515.3. Common fragmentation involves neutral losses of water (H₂O) and carbon dioxide (CO₂).

Experimental Protocols for Isolation and Purification

The isolation of this compound from Ganoderma lucidum is a multi-step process involving extraction and several stages of chromatography. The following protocols are a synthesis of methodologies reported in the scientific literature.

Raw Material Preparation and Extraction
  • Drying and Pulverization: The fruiting bodies of Ganoderma lucidum are dried to a constant weight and then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered material is typically extracted with a polar solvent such as ethanol (B145695) or methanol. Maceration or Soxhlet extraction are common methods.

    • Protocol: Macerate the powdered G. lucidum with 95% ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional agitation. The extraction is repeated three times. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator.

Purification Workflow

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

Ganoderenic_Acid_C_Isolation_Workflow start Dried and Powdered Ganoderma lucidum extraction Ethanol Extraction start->extraction crude_extract Crude Triterpenoid Extract extraction->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography (Gradient Elution: Chloroform (B151607)/Methanol) crude_extract->silica_gel triterpenoid_fractions Triterpenoid-Enriched Fractions silica_gel->triterpenoid_fractions rp_c18 Reversed-Phase C18 Chromatography (Gradient Elution: Methanol/Water) triterpenoid_fractions->rp_c18 semi_pure Semi-Purified Fractions Containing this compound rp_c18->semi_pure prep_hplc Preparative HPLC (C18 Column) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Isolation and Purification Workflow for this compound.
Detailed Chromatographic Procedures

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of chloroform and methanol is commonly used, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing triterpenoids are pooled.

  • Reversed-Phase C18 Chromatography:

    • Stationary Phase: C18 silica gel.

    • Mobile Phase: A gradient of methanol and water is typically employed, starting with a lower concentration of methanol and increasing it to elute compounds of increasing hydrophobicity.

    • Procedure: The triterpenoid-enriched fraction is dissolved in a minimal amount of the mobile phase and loaded onto the column. Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A preparative C18 column.

    • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

    • Procedure: The semi-purified fractions containing this compound are injected onto the preparative HPLC system. The peak corresponding to this compound is collected. The solvent is then removed to yield the pure compound.

Quantitative Data

The yield of this compound can vary significantly depending on the strain of Ganoderma lucidum, cultivation conditions, and the efficiency of the extraction and purification processes.

Table 2: Typical Yields and Analytical Parameters

ParameterTypical Value/RangeNotes
Crude Triterpenoid Extract Yield 1-5% of dry weightHighly dependent on the extraction method and solvent used.
Pure this compound Yield Varies, typically in the range of mg per kg of dried fruiting bodiesRequires extensive chromatographic purification.
HPLC Linearity Range Typically in the µg/mL rangeFor quantitative analysis using a DAD detector.
Limit of Detection (LOD) ng/mL to low µg/mLDependent on the analytical instrumentation (e.g., HPLC-DAD, LC-MS).
Limit of Quantification (LOQ) ng/mL to low µg/mLDependent on the analytical instrumentation.

Biological Activities and Signaling Pathways

Ganoderic and ganoderenic acids are known to possess a range of biological activities. This compound has been reported to exhibit cytotoxic effects against certain cancer cell lines. The anti-inflammatory and anti-cancer effects of ganoderic acids are often attributed to their modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Some ganoderic acids have been shown to inhibit this pathway.

NFkB_Inhibition cluster_nfkb NF-κB/IκBα Complex (Inactive) inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation and Degradation NFkB_active Active NF-κB (Translocation to Nucleus) IKK->NFkB_active Activation NFkB NF-κB (p50/p65) nucleus Nucleus NFkB_active->nucleus transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nucleus->transcription ganoderenic_acid_c This compound ganoderenic_acid_c->IKK Inhibition Apoptosis_Induction ganoderenic_acid_c This compound bax Bax (Pro-apoptotic) ganoderenic_acid_c->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) ganoderenic_acid_c->bcl2 Downregulation mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion bcl2->mitochondrion apoptosome Apoptosome cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Caspase-9 caspase9->apoptosome caspase3 Caspase-3 apoptosome->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

Characterization of Ganoderenic Acid C Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ganoderenic acid C and its stereoisomers. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the identification, separation, and biological evaluation of these complex triterpenoids. This document delves into the structural nuances of this compound stereoisomers, presents quantitative data in a comparative format, outlines detailed experimental protocols, and visualizes key molecular pathways.

Introduction to this compound and its Stereoisomers

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma species, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1][2] this compound, a member of this family, and its stereoisomers are of particular interest due to the potential for stereochemistry to influence biological activity.

Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the context of complex molecules like this compound, stereoisomerism can arise from different configurations at chiral centers or the geometry of double bonds. The subtle variations in their spatial arrangement can lead to significant differences in their biological targets and pharmacological profiles.

While the literature often refers to a variety of ganoderic acids, detailed characterization and comparative studies of specific stereoisomers of this compound are not extensively documented. This guide aims to collate the available information on closely related and well-characterized ganoderic acid stereoisomers to provide a foundational understanding for researchers in this field.

Structural Elucidation and Physicochemical Properties

The core structure of this compound is a lanostane (B1242432) skeleton, a tetracyclic triterpene. The IUPAC name for a common isomer of Ganoderic acid C is (6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid, with a molecular formula of C30H42O7 and a molecular weight of 514.6 g/mol .[3]

Stereoisomerism in this compound can occur at multiple chiral centers within the lanostane core and the side chain. Additionally, geometric isomers can exist due to the presence of carbon-carbon double bonds. The specific stereochemistry at each chiral center is crucial for its interaction with biological macromolecules.

Table 1: Physicochemical Properties of a Ganoderic Acid C Isomer

PropertyValueReference
Molecular FormulaC30H42O7[3]
Molecular Weight514.6 g/mol [3]
XLogP32.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5

Quantitative Data for Characterization

Table 2: Comparative ¹H NMR Data of Selected Ganoderic Acids (in CDCl₃)

ProtonGanoderic Acid A (δ ppm)Ganoderic Acid C2 (δ ppm)Ganoderic Acid H (δ ppm)
H-33.23 (dd, J = 11.5, 4.0 Hz)3.22 (dd, J = 11.5, 4.0 Hz)3.21 (dd, J = 11.5, 4.0 Hz)
H-74.68 (br s)4.67 (br s)4.67 (br s)
H-124.93 (d, J = 9.5 Hz)--
H-15-3.98 (dd, J = 10.0, 6.5 Hz)-
H-242.30 (m)2.31 (m)2.30 (m)
Me-180.68 (s)0.69 (s)0.68 (s)
Me-191.21 (s)1.20 (s)1.20 (s)
Me-210.93 (d, J = 6.0 Hz)0.93 (d, J = 6.0 Hz)0.93 (d, J = 6.0 Hz)
Me-270.88 (d, J = 7.0 Hz)0.88 (d, J = 7.0 Hz)0.88 (d, J = 7.0 Hz)
Me-281.14 (s)1.14 (s)1.14 (s)
Me-290.99 (s)0.99 (s)0.99 (s)
Me-301.39 (s)1.38 (s)1.38 (s)

Note: Data is compiled from various sources and may have been recorded under slightly different conditions. Direct comparison should be made with caution.

Table 3: Comparative ¹³C NMR Data of Selected Ganoderic Acids (in CDCl₃)

CarbonGanoderic Acid A (δ ppm)Ganoderic Acid C2 (δ ppm)Ganoderic Acid H (δ ppm)
C-378.978.878.9
C-7204.5204.4204.5
C-8146.9146.8146.9
C-9149.8149.7149.8
C-11198.2198.1198.2
C-1276.6--
C-15-211.5-
C-23--214.7
C-26175.8175.7175.8

Note: Data is compiled from various sources and may have been recorded under slightly different conditions. Direct comparison should be made with caution.

Experimental Protocols

The isolation and purification of individual this compound stereoisomers from a complex mixture of triterpenoids present a significant challenge. The following protocols provide a general framework for the extraction and separation of ganoderic acids, which can be optimized for the resolution of specific stereoisomers.

Extraction of Crude Triterpenoids from Ganoderma

This protocol describes a general method for obtaining a crude extract enriched with triterpenoids.

Materials:

Procedure:

  • Macerate the powdered Ganoderma (1 kg) with 95% ethanol (10 L) at room temperature for 24 hours with occasional stirring.

  • Filter the mixture and repeat the extraction process on the residue two more times.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate.

  • Collect the ethyl acetate fraction, which will be enriched with triterpenoids, and evaporate the solvent.

  • Subject the crude triterpenoid (B12794562) extract to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727) to achieve initial fractionation.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Achieving baseline separation of stereoisomers often requires specialized chiral stationary phases or careful optimization of reversed-phase HPLC conditions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a chiral column

  • Mobile phase: Acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% acetic acid or formic acid)

Analytical HPLC Protocol:

  • Mobile Phase Preparation: Prepare a gradient of acetonitrile (Solvent A) and 0.1% aqueous acetic acid (Solvent B).

  • Gradient Elution: A typical gradient might be: 0-5 min, 100% B; 20-40 min, 70% B; 40-80 min, 0% B.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at 252 nm.

  • Injection Volume: 10-20 µL of the sample dissolved in the mobile phase.

Semi-Preparative HPLC for Isolation: For the isolation of individual stereoisomers, the analytical method can be scaled up to a semi-preparative scale using a larger column and a higher flow rate.

  • Column: Lichrosorb RP-18 (e.g., 250 x 25 mm, 7 µm).

  • Mobile Phase: Acetonitrile:2% acetic acid (1:3, v/v) for the initial separation, which can be adjusted based on the analytical chromatogram.

  • Flow Rate: 7.8 mL/min.

  • Fraction Collection: Collect the eluent corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated stereoisomers.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and purification of this compound stereoisomers.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Dried Ganoderma Powder B Ethanol Extraction A->B C Crude Extract B->C D Silica Gel Chromatography C->D Enriched Triterpenoid Fraction E Semi-Preparative HPLC D->E F Isolated Stereoisomers E->F G NMR Spectroscopy F->G H Mass Spectrometry F->H I Biological Assays F->I

Caption: Workflow for this compound Stereoisomer Isolation.

Signaling Pathway

Ganoderic acids have been shown to modulate various signaling pathways, with the NF-κB pathway being a prominent target. The following diagram illustrates a simplified representation of the NF-κB signaling pathway and the potential points of intervention by this compound stereoisomers.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation GAC This compound Stereoisomers GAC->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: NF-κB Signaling Pathway and this compound.

Biological Activity and Signaling

Ganoderic acids, as a class, exhibit a broad range of biological activities. However, the specific activities of individual this compound stereoisomers are an area of active research. It is hypothesized that the stereochemistry of these molecules plays a critical role in their interaction with protein targets, leading to differential biological effects.

Several studies have demonstrated that ganoderic acids can suppress the growth and invasive behavior of cancer cells by modulating the AP-1 and NF-κB signaling pathways. The NF-κB pathway is a key regulator of inflammation, and its inhibition by ganoderic acids is a promising avenue for the development of anti-inflammatory agents. Ganoderic acids have been shown to inhibit the phosphorylation of IκBα, which prevents the translocation of the NF-κB dimer to the nucleus and subsequent transcription of pro-inflammatory genes.

Table 4: Reported Biological Activities of Various Ganoderic Acids

Ganoderic AcidBiological ActivityCell Line/ModelReference
Ganoderic Acid ASuppression of growth and invasionMDA-MB-231 breast cancer cells
Ganoderic Acid HSuppression of growth and invasionMDA-MB-231 breast cancer cells
Ganoderic Acid C1Inhibition of TNF-α productionMacrophage cell line
Ganoderic Acids (mixture)Alleviation of atherosclerosisMacrophages

The differential effects of this compound stereoisomers on these pathways remain to be fully elucidated. Further research is needed to isolate and test individual stereoisomers to understand their specific structure-activity relationships.

Conclusion

The characterization of this compound stereoisomers is a complex but crucial endeavor for unlocking their full therapeutic potential. This guide has provided a framework for their identification, separation, and biological evaluation. The presented data and protocols, while drawing from the broader knowledge of ganoderic acids, offer a starting point for researchers to delve into the specific roles of individual stereoisomers. Future studies focusing on the chiral separation and comparative biological testing of this compound stereoisomers will be instrumental in advancing our understanding of these promising natural products and their potential applications in drug discovery and development.

References

The intricate biosynthetic journey of Ganoderenic Acid C in Reishi mushrooms: A technical guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Ganoderenic acid C, a pharmacologically significant triterpenoid (B12794562) found in the revered medicinal mushroom, Ganoderma lucidum (Reishi). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, quantitative data on its production, and detailed experimental protocols for its study.

The Mevalonate (B85504) Pathway: Laying the Foundation for this compound

The biosynthesis of all ganoderic acids, including this compound, originates from the mevalonate (MVA) pathway.[1][2] This fundamental metabolic route provides the essential precursor, lanosterol (B1674476). The initial steps of this pathway are highly conserved and involve the sequential conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form farnesyl pyrophosphate (FPP), and a subsequent head-to-head condensation of two FPP molecules yields squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which undergoes a complex cyclization reaction catalyzed by lanosterol synthase to form the foundational triterpenoid skeleton of lanosterol.[3]

From Lanosterol to this compound: A Symphony of Oxidative Modifications

The journey from lanosterol to the structurally complex this compound involves a series of oxidative modifications, primarily catalyzed by a diverse family of cytochrome P450 (CYP) enzymes.[4][5] While the entire enzymatic cascade leading to every ganoderic acid is yet to be fully elucidated, key steps have been identified through functional characterization of specific CYP enzymes.

The structure of this compound reveals several key oxidative modifications to the lanosterol backbone, including the presence of hydroxyl and carboxyl groups, as well as keto groups at various positions. Based on the known functions of characterized CYP enzymes in Ganoderma lucidum, a putative biosynthetic pathway for this compound can be proposed. This involves a series of hydroxylation and oxidation reactions at specific carbon atoms of the lanosterol molecule. For instance, CYP512U6 has been shown to hydroxylate ganoderic acids at the C-23 position, and CYP5139G1 is responsible for the C-28 oxidation of a ganoderic acid precursor. The formation of the characteristic functional groups of this compound likely involves a consortium of such specific CYP enzymes acting in a coordinated manner.

Quantitative Analysis of this compound Production

The production of this compound can vary significantly depending on the Ganoderma lucidum strain, culture conditions, and developmental stage. Submerged fermentation is a common method for the controlled production of ganoderic acids. Optimization of culture parameters such as carbon and nitrogen sources, pH, and aeration can significantly enhance the yield of specific ganoderic acids.

Below are tables summarizing quantitative data on this compound and related triterpenoids from various studies.

Table 1: Quantitative Analysis of Ganoderic Acids in Different Ganoderma lucidum Samples

SampleGanoderic Acid A (µg/g)Ganoderic Acid B (µg/g)This compound (µg/g)Total Triterpenoids (mg/g)Reference
G. lucidum (Wild)15.325.18.712.5
G. lucidum (Cultivated)8.918.45.28.9
G. lucidum Strain A---93.21 (intracellular)
G. lucidum Strain B---11.9 (GA-Me, mg/L)

Table 2: Optimization of Ganoderic Acid Me Production in Submerged Culture

Glucose (g/L)Peptone (g/L)Culture Time (h)Ganoderic Acid Me Yield (mg/L)Reference
44.45.0437.112.4
3033605.4
5033607.8

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of this compound biosynthesis.

Metabolite Extraction and Analysis

Objective: To extract and quantify this compound from Ganoderma lucidum mycelia or fruiting bodies.

Protocol:

  • Sample Preparation: Lyophilize and grind the fungal material to a fine powder.

  • Extraction: Extract a known weight of the powdered sample with a suitable organic solvent such as ethanol (B145695) or methanol, often with the aid of ultrasonication.

  • Purification (Optional): For detailed analysis, the crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography.

  • Analysis: The extracted and purified samples are analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

    • HPLC: A C18 reversed-phase column is typically used with a gradient elution of acetonitrile (B52724) and acidified water. Detection is commonly performed at 252 nm.

    • UPLC-MS/MS: This technique offers higher sensitivity and specificity, allowing for the detection and quantification of a wider range of ganoderic acids, even at low concentrations.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of genes involved in the this compound biosynthesis pathway.

Protocol:

  • RNA Extraction: Isolate total RNA from Ganoderma lucidum mycelia at different developmental stages or under various culture conditions using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for the target biosynthetic genes (e.g., lanosterol synthase, specific CYPs) and a reference gene for normalization. The relative expression levels are calculated using the 2-ΔΔCt method.

Heterologous Expression of Cytochrome P450 Enzymes

Objective: To functionally characterize candidate CYP enzymes involved in this compound biosynthesis.

Protocol:

  • Gene Cloning: Amplify the full-length cDNA of the target CYP gene from Ganoderma lucidum and clone it into a suitable yeast expression vector.

  • Yeast Transformation: Transform the expression construct into a suitable host strain of Saccharomyces cerevisiae.

  • Protein Expression: Induce the expression of the recombinant CYP enzyme by growing the yeast culture in an appropriate induction medium.

  • Enzyme Assay: Prepare microsomal fractions from the yeast cells expressing the CYP enzyme. Conduct in vitro enzyme assays by incubating the microsomal fraction with a potential substrate (e.g., a precursor ganoderic acid) and NADPH.

  • Product Analysis: Analyze the reaction products by HPLC or UPLC-MS/MS to identify the enzymatic conversion.

Visualizing the Pathway and Workflows

To facilitate a clearer understanding of the complex processes involved in this compound biosynthesis and its study, the following diagrams have been generated using Graphviz.

Ganoderenic_Acid_C_Biosynthesis cluster_MVA Mevalonate Pathway cluster_Triterpenoid Triterpenoid Backbone Synthesis cluster_GA_C This compound Formation Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) IPP_DMAPP IPP + DMAPP Dimethylallyl Pyrophosphate (DMAPP)->IPP_DMAPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP_DMAPP->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase Intermediate 1 Intermediate 1 Lanosterol->Intermediate 1 CYP450s (Oxidations) Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 CYP450s (Hydroxylations) This compound This compound Intermediate 2->this compound CYP450s (Further Oxidations)

Caption: Putative biosynthetic pathway of this compound.

Experimental_Workflow cluster_metabolite Metabolite Analysis cluster_gene Gene Expression Analysis cluster_enzyme Enzyme Functional Characterization Sample_Prep Sample Preparation (Lyophilization, Grinding) Extraction Solvent Extraction (Ethanol/Methanol) Sample_Prep->Extraction Analysis HPLC or UPLC-MS/MS Analysis Extraction->Analysis RNA_Extraction Total RNA Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative RT-PCR cDNA_Synthesis->qRT_PCR Gene_Cloning CYP Gene Cloning Yeast_Transformation Yeast Transformation Gene_Cloning->Yeast_Transformation Protein_Expression Heterologous Protein Expression Yeast_Transformation->Protein_Expression Enzyme_Assay In Vitro Enzyme Assay Protein_Expression->Enzyme_Assay Product_Analysis Product Analysis (HPLC/MS) Enzyme_Assay->Product_Analysis

Caption: General experimental workflow for studying this compound biosynthesis.

References

Spectroscopic and Mechanistic Insights into Ganoderenic Acid C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a member of the highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and a visualization of its potential mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data of this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as its fragmentation patterns, which aids in structural confirmation.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₃₀H₄₂O₇[1]
Molecular Weight514.65 g/mol [1]
Ionization ModePositive or Negative (Negative mode often provides a strong signal for the deprotonated molecule [M-H]⁻)[1]
Precursor Ion (Negative Mode, [M-H]⁻)m/z 513.3[1]
Precursor Ion (Positive Mode, [M+H]⁺)m/z 515.3[1]
Common Fragmentation PathwaysNeutral loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da)
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectroscopic Data for Ganoderic Acid C

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzTentative AssignmentReference
5.16dd8.4, 8.4H-?
4.69s-H-12
1.48s-CH₃
1.45s-CH₃
1.40d6.7CH₃
1.36d7.3CH₃
1.21s-CH₃
1.16s-CH₃
1.10s-CH₃

Note: The assignments are based on data for ganoderic acid C and may require further 2D NMR experiments for definitive confirmation for this compound.

Experimental Protocols

The following section details the methodologies for the extraction, purification, and analysis of this compound.

Extraction and Isolation of Ganoderic Acids

A common procedure for extracting triterpenoids from Ganoderma species involves solvent extraction followed by chromatographic purification.

G cluster_extraction Extraction cluster_purification Purification A Dried & Powdered Ganoderma lucidum B Ethanol Extraction A->B C Filtration & Concentration B->C D Crude Extract C->D E Solvent Partitioning (e.g., with ethyl acetate) D->E F Column Chromatography (Silica Gel) E->F G Preparative HPLC (C18 column) F->G H Purified this compound G->H G cluster_pathway Inhibition of NF-κB Signaling by Ganoderic Acids cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_active->Genes Induces Inflammation Inflammation Genes->Inflammation GA This compound GA->IKK Inhibits

References

Solubility Profile of Ganoderenic Acid C in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from Ganoderma species, is a molecule of significant interest in pharmacological research due to its potential therapeutic properties. A critical parameter for its study and application in drug discovery and development is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound and related compounds, details a robust experimental protocol for solubility determination, and presents visual workflows to aid in experimental design.

While extensive quantitative solubility data for this compound across a wide range of organic solvents is not abundant in publicly available literature, this guide consolidates the existing information and provides valuable context through data on analogous triterpenoids.

Data Presentation: Solubility of this compound and Related Triterpenoids

The following tables summarize the known qualitative and quantitative solubility of this compound and other relevant ganoderic acids. This comparative data is intended to provide researchers with a foundational understanding for solvent selection in extraction, purification, and formulation processes.

Table 1: Quantitative and Qualitative Solubility of this compound

Organic SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)50 mg/mLUltrasound is required to achieve this solubility.[1]
MethanolSolubleThe exact quantitative value is not specified in the available literature.[2]

Table 2: Solubility of Other Ganoderic Acids (for Reference)

CompoundOrganic SolventSolubility (approx.)
Ganoderic Acid DEthanol (B145695)30 mg/mL
Ganoderic Acid DDMSO30 mg/mL
Ganoderic Acid DDimethylformamide (DMF)30 mg/mL
Ganoderic Acid JDMSO50 mg/mL

Note: The data for other ganoderic acids should be used as a general guideline, as the specific functional groups on each triterpenoid can influence its solubility.

Ganoderic acids are generally characterized as being readily soluble in organic solvents such as ethanol, methanol, and ethyl acetate, while demonstrating poor solubility in water.[2][3][4] For biological assays requiring aqueous solutions, a common practice is to first dissolve the compound in a minimal amount of a polar organic solvent like ethanol or DMSO before diluting with an aqueous buffer.

Experimental Protocol: Determination of Triterpenoid Solubility

The following is a detailed methodology for determining the solubility of a triterpenoid, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method coupled with a suitable analytical technique for quantification.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved microparticles.

    • Dilute the clear, filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a small percentage of acid, such as 0.1% phosphoric acid, to improve peak shape) is often effective.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The result is the solubility of this compound in the specific organic solvent at the tested temperature, typically expressed in mg/mL or mol/L.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G Workflow for Determining this compound Solubility start Start add_excess Add excess Ganoderenic Acid C to solvent start->add_excess equilibrate Equilibrate in thermostatic shaker (e.g., 24-48h) add_excess->equilibrate sediment Allow undissolved solid to sediment equilibrate->sediment filter Filter supernatant (e.g., 0.22 µm filter) sediment->filter dilute Dilute filtered sample to known concentration filter->dilute hplc Quantify concentration using HPLC dilute->hplc calculate Calculate original solubility (mg/mL or mol/L) hplc->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Diagram 2: Logical Relationship for Solvent Selection

G Considerations for Solvent Selection in this compound Research goal Research Goal extraction Extraction & Purification goal->extraction formulation Preclinical Formulation goal->formulation analysis Analytical Standard Prep goal->analysis solvent_extraction Solvents: Ethanol, Methanol, Ethyl Acetate extraction->solvent_extraction solvent_formulation Solvents: DMSO, Ethanol, Co-solvent systems formulation->solvent_formulation solvent_analysis Solvents: DMSO, Methanol, Acetonitrile analysis->solvent_analysis

Caption: Logical guide for selecting solvents based on the research application.

References

Ganoderenic Acid C: A Technical Guide to its Mechanism of Action in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology.[1][2] Among the numerous derivatives, Ganoderenic Acid C (GAC), and its closely related isomers, have emerged as potent bioactive compounds with demonstrated anti-cancer activities.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound and other related ganoderic acids exert their effects on cancer cell lines. The focus is on the induction of apoptosis, modulation of key signaling pathways, and induction of cell cycle arrest, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

Ganoderic acids employ a multi-faceted approach to inhibit cancer progression. The primary mechanisms involve the induction of programmed cell death (apoptosis), the suppression of critical pro-survival and inflammatory signaling pathways, arrest of the cell cycle, and inhibition of metastasis.

Induction of Mitochondria-Mediated Apoptosis

A primary mechanism of action for various ganoderic acids is the induction of the intrinsic, or mitochondria-mediated, pathway of apoptosis. This process is crucial for eliminating cancerous cells and is initiated from within the cell in response to stress signals.

The apoptotic cascade is initiated by an upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. This shifts the critical Bax/Bcl-2 ratio in favor of apoptosis, promoting the permeabilization of the outer mitochondrial membrane. This event leads to the release of cytochrome c from the mitochondria into the cytoplasm. In the cytosol, cytochrome c binds with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

GAC_Apoptosis_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion GAC This compound p53_Bax ↑ p53 & Bax Expression GAC->p53_Bax Bax_Bcl2 ↑ Bax/Bcl-2 Ratio p53_Bax->Bax_Bcl2 Mito_Membrane Membrane Permeabilization Bax_Bcl2->Mito_Membrane CytC Cytochrome c (released) Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito_CytC Cytochrome c Mito_CytC->CytC Release

This compound induced mitochondrial apoptosis pathway.
Inhibition of Pro-Inflammatory and Survival Signaling Pathways

This compound is a potent modulator of key signaling pathways that are often dysregulated in cancer, contributing to chronic inflammation, cell survival, proliferation, and metastasis.

  • NF-κB Pathway: A crucial aspect of the anti-cancer activity of ganoderic acids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. GAC achieves this by preventing the degradation of IκBα (inhibitor of κB-α), which effectively sequesters the NF-κB p50/p65 dimer in the cytoplasm. This blockade of nuclear translocation prevents NF-κB from activating the transcription of its target genes, which include those involved in proliferation (e.g., Cyclin D1, c-Myc), survival (e.g., Bcl-2), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF, IL-6).

  • MAPK Pathway: Evidence suggests that this compound also partially suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK cascade (including ERK, JNK, and p38) regulates a wide range of cellular processes, and its inhibition can curtail cancer cell proliferation and survival. By down-regulating MAPK and subsequently AP-1 signaling, GAC can reduce the expression of pro-inflammatory cytokines like TNF-α.

GAC_NFkB_Pathway cluster_nucleus Nucleus GAC This compound IKK IKK Complex GAC->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB_inactive p50/p65 IkBa->NFkB_inactive NFkB_active p50/p65 IkBa->NFkB_active Degradation Blocked DNA Target Gene Promoters NFkB_active->DNA Translocates & Binds Transcription Transcription of Pro-Survival, Proliferation & Metastasis Genes (Cyclin D1, Bcl-2, MMP-9, VEGF) DNA->Transcription Activates

Inhibition of the NF-κB signaling pathway by this compound.
Induction of Cell Cycle Arrest

Ganoderenic acids have been shown to halt cancer cell proliferation by inducing cell cycle arrest, predominantly at the G0/G1 phase. This prevents cells from entering the S phase (DNA synthesis) and progressing towards mitosis. The arrest at the G1 checkpoint is often associated with the downregulation of key regulatory proteins, including Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and CDK6. By inhibiting these proteins, ganoderic acids prevent the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state.

Quantitative Analysis of Bioactivity

The biological activity of Ganoderenic Acid C1 and related compounds has been quantified in various cancer cell lines. The following tables summarize key findings.

Table 1: Cytotoxicity (IC50) of Ganoderenic Acid C1 (48h Treatment)

Cell Line Cancer Type IC50 (µM)
HeLa Cervical Cancer 92.3
HepG2 Liver Cancer 75.6
SMMC7721 Hepatocellular Carcinoma 85.1
MDA-MB-231 Breast Cancer 110.5

Data derived from a study on various cancer cell lines treated for 48 hours.

Table 2: Effect of Ganoderenic Acid C1 on Cell Cycle Distribution in HeLa Cells (48h Treatment)

Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
0 (Control) 55.2 ± 3.1 30.5 ± 2.5 14.3 ± 1.8
50 68.9 ± 4.2 20.1 ± 2.1 11.0 ± 1.5
100 75.4 ± 4.8 15.3 ± 1.9 9.3 ± 1.2

Data shows a significant increase in the G0/G1 population, indicating cell cycle arrest at this phase.

Table 3: Apoptosis Induction by Ganoderenic Acid C1 in HeLa Cells (48h Treatment)

Concentration (µM) Early Apoptosis (%) Late Apoptosis (%) Total Apoptosis (%)
0 (Control) 3.1 ± 0.5 1.5 ± 0.3 4.6 ± 0.8
50 15.8 ± 2.1 8.2 ± 1.1 24.0 ± 3.2
100 25.4 ± 3.5 14.7 ± 1.9 40.1 ± 5.4

Data quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Detailed Experimental Protocols

The following protocols outline key methodologies used to elucidate the mechanism of action of this compound.

GAC_Workflow cluster_assays Downstream Assays cluster_flow_outcomes cluster_western_outcomes start Cancer Cell Culture (e.g., HeLa, HepG2) treat Treatment with This compound (Varying Concentrations & Times) start->treat mtt Cell Viability Assay (MTT) treat->mtt flow Flow Cytometry treat->flow western Molecular Analysis (Western Blot / qPCR) treat->western mtt_result Determine IC50 Value mtt->mtt_result cycle Cell Cycle Distribution flow->cycle apoptosis Apoptosis Quantification flow->apoptosis protein Protein Expression (p53, Bax, Caspases, NF-κB) western->protein gene Gene Expression (TNF-α, Cyclin D1) western->gene

General experimental workflow for GAC analysis.
Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

  • Materials: Target cancer cell lines, cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate-Buffered Saline (PBS), MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), 96-well plates, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Treat the cells with various concentrations of GAC for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (medium with DMSO).

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.

  • Materials: GAC-treated cancer cells, PBS, 70% ethanol (B145695) (ice-cold), RNase A (10 mg/mL), Propidium Iodide (PI) staining solution (50 µg/mL).

  • Procedure:

    • Treat cells with GAC for the desired time.

    • Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Quantification by Annexin V-FITC/PI Staining

This protocol quantifies the apoptotic cell population induced by this compound.

  • Materials: GAC-treated cancer cells, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer), PBS.

  • Procedure:

    • Treat cells with GAC for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Protein Expression

This protocol investigates the effect of this compound on the expression and phosphorylation of key signaling proteins.

  • Materials: GAC-treated cells, RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., for p53, Bax, Bcl-2, Caspase-3, p-p65, p-IκBα, β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with specific primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an ECL substrate and an imaging system.

Conclusion

This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its mechanism of action involves a coordinated attack on cancer cell survival machinery through the induction of mitochondria-mediated apoptosis, the potent inhibition of pro-survival and inflammatory signaling pathways such as NF-κB and MAPK, and the induction of G1 cell cycle arrest. The quantitative data and established protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound.

References

A Technical Guide to the Early-Stage Pharmacological Research of Ganoderic Acids C1 and C2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical whitepaper provides an in-depth overview of the early-stage pharmacological research on Ganoderic acids, with a specific focus on Ganoderic Acid C1 (GA-C1) and Ganoderic Acid C2 (GAC). While literature specifically detailing "Ganoderenic Acid C" is sparse, GA-C1 and GAC are structurally similar and well-researched triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant scientific interest for their therapeutic potential, particularly in the realms of anti-inflammatory, immunomodulatory, and anti-cancer activities.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Pharmacological Effects

Early-stage research has identified several key pharmacological activities of Ganoderic acids C1 and C2, primarily centered on the modulation of critical cellular signaling pathways.

Anti-inflammatory Effects of Ganoderic Acid C1

GA-C1 has demonstrated potent anti-inflammatory properties by targeting central regulators of the inflammatory response.[4] Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

  • NF-κB Pathway Inhibition: In pathological conditions, the constitutive activation of NF-κB is a common driver of chronic inflammation. GA-C1 has been shown to be a potent inhibitor of this pathway, suppressing the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This is achieved by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcription of inflammatory genes. This inhibitory action is crucial for its observed effects in inflammatory conditions.

  • MAPK Pathway Modulation: The MAPK signaling cascade is another critical pathway in regulating inflammation. Evidence suggests that ganoderic acids can modulate this pathway, contributing to their overall anti-inflammatory profile.

Immunomodulatory Effects of Ganoderic Acid C2

GAC has been investigated for its ability to counteract immunosuppression, a significant side effect of certain chemotherapies like cyclophosphamide (B585) (CY).

  • Restoration of Immune Function: In animal models of CY-induced immunosuppression, GAC treatment has been shown to improve immunity. Triterpenoids from Ganoderma lucidum are recognized for their immunomodulatory properties.

  • Core Targets (STAT3 and TNF): Bioinformatic analyses and experimental validations have identified Signal Transducer and Activator of Transcription 3 (STAT3) and TNF as core targets of GAC. Animal experiments confirmed that GAC treatment increased the expression of STAT3 and TNF genes in CY-immunosuppressed mice, suggesting these pathways are crucial for its therapeutic effects. It also significantly alleviated the CY-induced decline in inflammatory cytokines such as TNF-α, IL-12, IL-4, and IFN-γ.

Anti-Cancer Potential

While specific quantitative data for GA-C1 and C2 are part of broader studies on total triterpenoid (B12794562) extracts, the general class of Ganoderic acids is widely recognized for its anti-cancer properties. These effects are primarily attributed to:

  • Induction of Apoptosis: Ganoderic acids can trigger programmed cell death in various cancer cell lines. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

  • Inhibition of Metastasis: They have been shown to possess anti-invasive properties by inhibiting matrix metalloproteinases (MMPs) and down-regulating transcription factors like NF-κB and AP-1, which are involved in cell motility and invasion.

  • Cytotoxicity: Ganoderic acids exhibit cytotoxicity towards a range of cancer cells while showing lower toxicity to normal cells.

Quantitative Data Summary

The following tables present a summary of the quantitative data from early-stage research on Ganoderic acids C1 and C2.

Table 1: In Vitro Anti-inflammatory Activity of Ganoderic Acid C1

Ganoderic Acid Cell Line Inflammatory Stimulus Key Inhibited Mediators Signaling Pathway(s) Reference(s)
Ganoderic Acid C1 Macrophages, PBMCs from asthma patients Not Specified TNF-α NF-κB

| Ganoderic Acid C1 | PBMCs and colonic biopsies from Crohn's Disease patients | Endogenous inflammation | TNF-α, IFN-γ, IL-17A | NF-κB | |

Table 2: In Vivo Immunomodulatory Effects of Ganoderic Acid C2

Model Treatment Key Observed Effects Reference(s)

| Cyclophosphamide (CY)-induced immunosuppression in Kunming mice | Ganoderic Acid C2 (20 or 40 mg/kg) for 14 days | - Significantly alleviated CY-induced decrease in TNF-α, IL-12, IL-4, IFN-γ.- Increased mRNA expression of TNF and STAT3.- Improved overall immunity. | |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of Ganoderic acids.

Isolation and Purification of Ganoderic Acids

This protocol outlines a general method for extracting and purifying Ganoderic acids from Ganoderma lucidum.

  • Preparation of Raw Material: Obtain dried fruiting bodies of Ganoderma lucidum. Clean the material and grind it into a fine powder (40-60 mesh).

  • Ethanolic Extraction: Macerate 1 kg of the powdered mushroom with 10 L of 95% ethanol (B145695) at room temperature for 24 hours. Repeat the extraction process two more times. Combine the ethanolic extracts.

  • Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water. Perform liquid-liquid extraction using an equal volume of a nonpolar solvent like methylene (B1212753) chloride or chloroform (B151607) three times to enrich the triterpenoid fraction.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography: Subject the triterpenoid-rich fraction to silica gel column chromatography. Elute with a gradient of chloroform and methanol.

    • Preparative HPLC: Achieve final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid. Monitor the eluent at 252 nm to collect the peak corresponding to the target Ganoderic acid.

Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO), a key inflammatory mediator, in macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS).

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Ganoderic Acid C1) for 2 hours.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent. Compare the results to control wells.

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the expression levels of specific proteins within a signaling pathway.

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-NF-κB, anti-IκBα) overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

Animal Model of Immunosuppression

This protocol details the in vivo model used to assess the immunomodulatory effects of Ganoderic Acid C2.

  • Animals: Use specific-pathogen-free Kunming mice (6-week-old, 22–25 g). House them in a controlled environment with a 12h light/dark cycle and ad libitum access to food and water.

  • Model Induction: Induce immunosuppression by intraperitoneal injection of cyclophosphamide (CY).

  • Treatment Groups: Divide mice into several groups: Control, CY model, and CY + GAC (e.g., 20 mg/kg and 40 mg/kg).

  • Drug Administration: Administer GAC orally for a period of 14 days.

  • Sample Collection and Analysis:

    • Collect blood samples to measure levels of white blood cells (WBC), neutrophils, and lymphocytes.

    • Measure spleen and thymus indices.

    • Determine serum levels of cytokines (TNF-α, IL-12, IL-4, IFN-γ) and immunoglobulins (IgA, IgG) using ELISA kits.

    • Perform qRT-PCR on tissue samples (e.g., spleen) to measure the mRNA expression of target genes like TNF and STAT3.

  • Statistical Analysis: Analyze data using appropriate statistical methods (e.g., one-way ANOVA). A p-value < 0.05 is considered statistically significant.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key mechanisms and processes described in this guide.

GAC1_NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB Proteasome Proteasome Degradation p_IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines GAC1 Ganoderic Acid C1 GAC1->IKK Inhibits

Caption: NF-κB signaling inhibition by Ganoderic Acid C1.

GAC2_Immunomodulation CY Cyclophosphamide (CY) Immunosuppression Immunosuppression (Reduced Cytokines & Immune Cells) CY->Immunosuppression Induces Immunity Improved Immune Function Immunosuppression->Immunity Inhibits GAC2 Ganoderic Acid C2 STAT3 STAT3 Expression GAC2->STAT3 Upregulates TNF TNF Expression GAC2->TNF Upregulates STAT3->Immunity TNF->Immunity

Caption: Immunomodulatory effect of Ganoderic Acid C2.

AntiInflammatory_Workflow start Start culture Culture RAW 264.7 Macrophages start->culture treat Treat with Ganoderic Acid C1 culture->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (18-24h) stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess analyze Analyze NO Levels (Measure Absorbance) griess->analyze end End analyze->end Isolation_Workflow start Dried, Powdered Ganoderma lucidum extract Ethanol Extraction (x3) start->extract concentrate Concentrate (Rotary Evaporator) extract->concentrate partition Liquid-Liquid Partitioning concentrate->partition crude Crude Triterpenoid Fraction partition->crude silica Silica Gel Chromatography crude->silica hplc Preparative HPLC (C18 Column) silica->hplc pure Purified Ganoderic Acid C hplc->pure

References

Ganoderenic Acid C: An In-depth Technical Guide to its Interaction with Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have attracted significant scientific attention for their diverse pharmacological activities. Among these, Ganoderenic Acid C and its closely related analogs stand out for their potential in modulating critical cellular pathways implicated in cancer and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular signaling cascades, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms.

While the user's query specifically mentioned "this compound," the available body of scientific literature predominantly focuses on the broader class of "Ganoderic acids," with substantial research on Ganoderic Acid C and its derivatives (C1, C2). This guide will first define this compound based on available chemical data and then delve into the well-documented cellular interactions of the closely related Ganoderic Acid C, providing a robust framework for understanding the therapeutic potential of this family of compounds.

This compound: Chemical Identity and Cytotoxicity

This compound is a distinct triterpenoid (B12794562) compound found in Ganoderma lucidum.[1] Its chemical formula is C₃₀H₄₄O₇, and it is identified by the CAS number 100665-42-7.[1] Research on the specific biological activities of this compound is emerging. One study has reported its cytotoxic effect on H460 cancer cells, with an IC50 value of 93 µM.[1]

Core Cellular Pathway Interactions of Ganoderic Acid C and its Analogs

Extensive research has elucidated the mechanisms by which Ganoderic Acid C and its analogs exert their anti-inflammatory and anti-cancer effects. The primary cellular signaling pathways modulated by these compounds include the NF-κB and MAPK pathways, as well as the intrinsic apoptosis cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[2] In many cancer and inflammatory diseases, the NF-κB pathway is constitutively active. Ganoderic Acid C and its derivatives have been shown to be potent inhibitors of this pathway.[3]

The mechanism of inhibition involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Ganoderic Acid C effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes. This leads to a reduction in the production of inflammatory cytokines such as TNF-α.

NF_kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK Complex IKK Complex IκBα IκBα IKK Complex->IκBα P Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p65/p50) NF-κB (p65/p50) Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Ganoderic Acid C Ganoderic Acid C Ganoderic Acid C->IκBα inhibits degradation Ubiquitination & Degradation->NF-κB (p65/p50) releases Nucleus Nucleus Nuclear Translocation->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription activates

Inhibition of the NF-κB signaling pathway by Ganoderic Acid C.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Ganoderic acids have been shown to modulate the MAPK pathway, although the specific effects can vary depending on the cellular context. In some instances, they inhibit the phosphorylation of key MAPK proteins like ERK1/2 and JNK, which can contribute to their anti-inflammatory and anti-proliferative effects.

Induction of Mitochondria-Mediated Apoptosis

Ganoderic acids are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. The primary mechanism is through the intrinsic, mitochondria-mediated pathway. This process involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.

Apoptosis_Pathway Ganoderic Acid C Ganoderic Acid C Bcl-2 Bcl-2 Ganoderic Acid C->Bcl-2 downregulates Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl-2->Mitochondrion inhibits release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Induction of mitochondria-mediated apoptosis by Ganoderic Acid C.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and related Ganoderic acids in various cell lines.

CompoundCell LineAssayIC50Reference
This compoundH460 (Lung Cancer)Cytotoxicity93 µM
Ganoderic Acid C1RAW 264.7 (Macrophage)TNF-α Inhibition24.5 µg/mL
Ganoderic Acid AHepG2 (Liver Cancer)CCK-8187.6 µmol/l (24h), 203.5 µmol/l (48h)
Ganoderic Acid ASMMC7721 (Liver Cancer)CCK-8158.9 µmol/l (24h), 139.4 µmol/l (48h)

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound and its analogs with cellular pathways.

Western Blot Analysis for MAPK Phosphorylation

This protocol is used to detect and quantify the phosphorylation status of MAPK proteins.

a. Cell Lysis and Protein Quantification:

  • Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated and total MAPK proteins (e.g., p-ERK, ERK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

d. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

General workflow for Western blot analysis.

NF-κB p65 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

a. Cell Culture and Treatment:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat cells with this compound for a specified duration.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 30-60 minutes.

b. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST for 30 minutes.

  • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

c. Imaging and Analysis:

  • Mount the coverslips on microscope slides.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Cell Preparation:

  • Treat cells with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

b. Staining:

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

c. Flow Cytometry Analysis:

  • Analyze the cells by flow cytometry within 1 hour.

  • Viable cells are Annexin V- and PI-negative.

  • Early apoptotic cells are Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

a. Cell Fixation:

  • Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.

  • Incubate on ice for at least 30 minutes or store at -20°C.

b. Staining:

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

c. Flow Cytometry Analysis:

  • Analyze the cell cycle distribution using a flow cytometer.

  • The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound and its analogs represent a promising class of natural compounds with significant potential for therapeutic development, particularly in the fields of oncology and inflammatory diseases. Their ability to modulate key cellular pathways such as NF-κB, MAPK, and apoptosis provides a strong rationale for their anti-cancer and anti-inflammatory properties. This technical guide has summarized the current knowledge on these interactions, provided quantitative data, and detailed essential experimental protocols to facilitate further research. Future studies should aim to further elucidate the specific molecular targets of this compound and explore its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Application Note: Quantification of Ganoderenic Acid C in Ganoderma Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ganoderenic acid C in various Ganoderma extracts. This compound, a significant bioactive triterpenoid (B12794562) found in Ganoderma species, is of great interest for its potential therapeutic properties.[1][2] The described method is crucial for the quality control of raw materials, standardization of herbal products, and for pharmacokinetic studies in drug development.[2] This document provides comprehensive experimental protocols, chromatographic conditions, and data presentation to guide researchers, scientists, and drug development professionals.

Introduction

Ganoderma mushrooms are widely utilized in traditional medicine, with their therapeutic effects largely attributed to bioactive compounds like triterpenoids.[1] this compound is one such triterpenoid with various pharmacological activities.[3] Accurate and reliable quantification of this compound is essential for ensuring the quality and efficacy of Ganoderma-based products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted analytical technique for this purpose due to its specificity, sensitivity, and reproducibility. This application note presents a detailed HPLC method for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC-UV analysis of this compound and related compounds, compiled from various studies.

Table 1: Chromatographic Conditions for Ganoderenic Acid Analysis

ParameterCondition 1Condition 2Condition 3
HPLC System Agilent 1260 Infinity IIAgilent 1260 InfinityHITACHI 6050 pump, HITACHI L-4200 UV-VIS detector
Column Zorbax Extend-C18 (4.6 × 250 mm, 5 µm)Hypersil Gold aQ Endcapped C18 (100 mm x 2.1 mm, 1.9 µm)Lichrosorb RP-18 (250 x 25 mm, 7 µm) (Semi-preparative)
Mobile Phase Acetonitrile and 2% acetic acid (gradient)Acetonitrile and 0.1% phosphoric acid (gradient)Acetonitrile, water, and formic acid (42:58:0.5, v/v/v) (isocratic)
Flow Rate 0.8 mL/min0.2 mL/min1.0 mL/min
Detection Wavelength 252 nm254 nm257 nm
Column Temperature 30°C35°C22°C
Injection Volume 20 µL5 µLNot Specified

Table 2: Method Validation Parameters for Ganoderenic Acid Quantification

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) >0.998>0.998
Limit of Detection (LOD) 0.34 - 2.2 µg/mL0.66 - 6.55 µg/kg
Limit of Quantitation (LOQ) 1.01 - 4.23 µg/mL2.20 - 21.84 µg/kg
Precision (RSD) Intra-day: 0.81-3.20%Inter-day: 0.40-3.67%Intra-day: <6.8%Inter-day: <8.1%
Accuracy/Recovery 97.09 - 100.79%89.1 - 114.0%

Experimental Protocols

This section provides a detailed protocol for the extraction and HPLC-UV analysis of this compound. This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials and Reagents
  • Dried and powdered Ganoderma sample (fruiting bodies, mycelia, or extract)

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Ethanol (95% v/v)

  • Chloroform (B151607)

  • Acetonitrile (HPLC grade)

  • Acetic acid or Formic acid (analytical grade)

  • Water (deionized or distilled)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.2 µm syringe filters

Sample Preparation (Extraction)

Method 1: Ultrasonic Extraction with Chloroform/Methanol

  • Accurately weigh approximately 1 g of the powdered Ganoderma sample into a flask.

  • Add 20 mL of chloroform (or methanol/ethanol) to the flask.

  • Perform ultrasonic extraction for 30 minutes.

  • Repeat the extraction process twice, combining the extracts.

  • Filter the combined extract and evaporate to dryness under reduced pressure at 40°C using a rotary evaporator.

  • Re-dissolve the resulting residue in a known volume of methanol (e.g., 10 mL).

  • Filter the solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.

Method 2: Hot Ethanol Extraction

  • Weigh 10 g of powdered Ganoderma lucidum fruiting bodies.

  • Add 200 mL of 95% ethanol.

  • Heat the mixture at 80°C for 2 hours with constant stirring.

  • Filter the extract through gauze and then centrifuge at 5000 x g for 20 minutes at 4°C to collect the supernatant.

  • Repeat the extraction process twice more with fresh ethanol.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Dissolve a known amount of the dried extract in methanol to a final concentration suitable for analysis.

  • Filter the solution through a 0.2 µm syringe filter prior to injection.

Standard Solution Preparation
  • Accurately weigh a precise amount of this compound reference standard.

  • Dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC-UV Analysis
  • Set up the HPLC system with the conditions specified in Table 1 (e.g., Condition 1).

  • Equilibrate the C18 reversed-phase column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Record the chromatograms and the peak areas.

Data Analysis
  • Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantitative Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

    • Use the peak area of this compound in the sample chromatogram and the regression equation to calculate the concentration of this compound in the sample.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

Ganoderic_Acid_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing sample Ganoderma Sample (Powdered) extraction Solvent Extraction (e.g., Methanol, Ultrasonication) sample->extraction filtration1 Filtration & Evaporation extraction->filtration1 reconstitution Reconstitution in Methanol filtration1->reconstitution filtration2 0.2 µm Syringe Filtration reconstitution->filtration2 hplc_vial_sample Sample in HPLC Vial filtration2->hplc_vial_sample hplc_system HPLC System (C18 Column, UV Detector) hplc_vial_sample->hplc_system Inject Sample standard This compound Reference Standard stock_solution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) standard->stock_solution working_standards Prepare Working Standards (Calibration Curve) stock_solution->working_standards hplc_vial_std Standards in HPLC Vials working_standards->hplc_vial_std hplc_vial_std->hplc_system Inject Standards chromatogram Generate Chromatograms hplc_system->chromatogram calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration_curve Standard Data quantification Quantify this compound in Sample chromatogram->quantification Sample Data calibration_curve->quantification Regression Equation final_result Final Result (Concentration of this compound) quantification->final_result

Caption: Experimental workflow for this compound quantification.

References

Application Note: Quantitative Analysis of Ganoderenic acid C in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS protocol for the sensitive and selective detection of Ganoderenic acid C in plasma is presented for researchers, scientists, and drug development professionals. This method is crucial for pharmacokinetic and pharmacodynamic studies, enabling accurate quantification for quality control and drug development.

Introduction

This compound, a lanostane-type triterpenoid (B12794562) found in Ganoderma mushrooms, is a bioactive compound with potential therapeutic properties. Accurate and reliable quantification of this compound in biological matrices like plasma is essential for preclinical and clinical research. This document details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its determination in plasma. The protocol covers plasma sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method performance parameters derived from closely related ganoderic acids.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix using protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity for accurate quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥95% purity)

  • Internal Standard (IS): Hydrocortisone or Cortisone 21-acetate

  • HPLC-grade Acetonitrile (B52724) (ACN)

  • HPLC-grade Methanol (MeOH)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound (1 mg/mL) and the Internal Standard (1 mg/mL) in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Calibration Curve and QC Samples: Spike control plasma with the working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Plasma Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the IS working solution (e.g., 100 ng/mL Hydrocortisone in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.[2]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G Plasma Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions

The following conditions are a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Condition
HPLC System UPLC/UHPLC System
Column C18 Reversed-Phase Column (e.g., Agilent Zorbax XDB C18, 2.1 x 100 mm, 1.8 µm)[4][5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 5% B to 95% B over 8 min, hold for 2 min, return to initial conditions
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Mode
Ion Spray Voltage -4500 V
Source Temperature 500°C
Collision Gas Nitrogen

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transition Optimization for this compound

Since specific MRM transitions for this compound are not widely published, they must be determined empirically.

  • Determine Precursor Ion: The molecular formula for this compound is C₃₀H₄₄O₇ with a molecular weight of 516.7 g/mol . In negative ion mode, the precursor ion ([M-H]⁻) will be m/z 515.7 .

  • Optimize Product Ions: Infuse a standard solution of this compound directly into the mass spectrometer. Perform a product ion scan on the precursor m/z 515.7. Common fragmentation pathways for ganoderic acids involve neutral losses of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da), as well as characteristic ring cleavages.

  • Select Transitions: Identify two to three of the most intense and stable product ions. The most intense is typically used for quantification (quantifier) and the others for confirmation (qualifiers).

  • Optimize Collision Energy: For each selected precursor-product ion pair, perform a collision energy optimization to find the voltage that yields the highest signal intensity.

G MRM Transition Optimization cluster_0 Step 1: Precursor Ion ID cluster_1 Step 2: Product Ion Scan cluster_2 Step 3: Select Transitions cluster_3 Step 4: Optimize Collision Energy precursor This compound MW = 516.7 [M-H]⁻ = m/z 515.7 product_scan Infuse Standard & Scan for Fragments (e.g., loss of H₂O, CO₂, ring cleavage) precursor->product_scan quantifier Select Quantifier Ion (Most Intense) product_scan->quantifier qualifier Select Qualifier Ion(s) (Other Intense/Specific Ions) product_scan->qualifier ce_opt Optimize CE for each transition to maximize signal quantifier->ce_opt qualifier->ce_opt

Caption: Logical workflow for optimizing MRM parameters.

Table 3: Predicted and Known MRM Transitions for Ganoderic Acids

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
This compound (Predicted) 515.7 ([M-H]⁻) To be determined To be determined Based on MW
Ganoderic acid C2 517.0 ([M-H]⁻) 287.0 35
Ganoderic acid A 515.3 ([M-H]⁻) 285.1 -

| Hydrocortisone (IS) | 361.0 ([M-H]⁻) | 331.0 | 15 | |

Data Presentation and Method Validation

Data should be acquired and processed using appropriate instrument software. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. A linear regression with a 1/x² weighting factor is typically used. The performance of the method should be validated according to regulatory guidelines.

Table 4: Typical Performance Characteristics (Based on related Ganoderic Acid Assays)

Parameter Typical Value Reference
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 - 20 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Extraction Recovery 85 - 105%
Matrix Effect Monitored and within acceptable limits

| Stability | Assessed for bench-top, freeze-thaw, and long-term storage | |

This LC-MS/MS protocol provides a comprehensive framework for the quantitative determination of this compound in plasma. The high sensitivity and selectivity of the method make it suitable for a wide range of applications in pharmacology and drug development, facilitating a deeper understanding of the pharmacokinetic profile of this promising natural compound. Adherence to the outlined sample preparation, chromatography, and mass spectrometry conditions, followed by proper method validation, will ensure the generation of accurate and reliable data.

References

Application Notes and Protocols: Ganoderenic Acid C from Ganoderma Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from medicinal mushrooms of the Ganoderma genus, has garnered significant scientific interest for its potential therapeutic applications. This document provides detailed protocols for the extraction and purification of this compound, along with a summary of quantitative data from various methodologies. Additionally, it visualizes the key experimental workflows and the implicated biological signaling pathways to support further research and drug development.

Extraction of this compound

The initial step in isolating this compound involves its extraction from the fruiting bodies or mycelia of Ganoderma species, most commonly Ganoderma lucidum. Various techniques have been optimized to maximize the yield of total triterpenoids, including this compound.

Experimental Protocols: Extraction

1. Ethanol (B145695) Extraction (Cold Maceration)

This is a common and straightforward method for obtaining a crude triterpenoid extract.

  • Materials: Dried and powdered Ganoderma lucidum fruiting bodies (40-60 mesh), 95% ethanol, filter paper (Whatman No. 1), rotary evaporator.

  • Protocol:

    • Macerate 1 kg of powdered Ganoderma lucidum with 10 L of 95% ethanol at room temperature.[1]

    • Stir the mixture occasionally over a 24-hour period.[1]

    • Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper to separate the extract from the solid residue.[1]

    • Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.[1]

    • Combine all the ethanolic extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1]

2. Heat-Assisted Ethanol Extraction

This method utilizes heat to improve extraction efficiency.

  • Materials: Dried and powdered Ganoderma lucidum, 100% ethanol, heating apparatus.

  • Protocol:

    • Mix the powdered Ganoderma lucidum with 100% ethanol.

    • Heat the mixture to 60.22°C for 6 hours. This condition was found to be optimal for the extraction of ganoderic acid H, a related triterpenoid, and can be adapted for this compound.

    • Filter and concentrate the extract as described in the cold maceration protocol.

3. Supercritical Fluid Extraction (SFE) with CO₂

SFE is a green technology that uses supercritical carbon dioxide, often with a co-solvent, to extract compounds.

  • Materials: Ground Ganoderma lucidum mushrooms, liquid carbon dioxide, ethanol (co-solvent).

  • Protocol:

    • Pack the ground Ganoderma lucidum into a pressure vessel.

    • Introduce liquid carbon dioxide with ethanol as a co-solvent.

    • Set the extraction pressure between 100 to 310 bars (approximately 1500 to 4500 psi) and the temperature between 20 to 35°C.

    • Allow the CO₂ to pass through the raw material.

    • Collect the extract by allowing the CO₂ to evaporate from the mixture.

Quantitative Data: Extraction Yields
Extraction MethodSolvent/ConditionsRaw MaterialYield of Crude Triterpenoid ExtractReference
Ethanol Extraction95% EthanolG. tsugae YK-01 (1 kg)42 g (4.2%)
Heat-Assisted Extraction100% Ethanol, 60.22°C, 6hG. lucidumIncreased yield of ganoderic acid H from 0.88 to 2.09 mg/g powder
Supercritical Fluid ExtractionLiquid CO₂, 100-310 bar, 20-35°CG. lucidumYields an extract rich in ganoderic acids B and C

Purification of this compound

Following crude extraction, a multi-step purification process is necessary to isolate this compound to a high degree of purity.

Experimental Protocols: Purification

1. Silica (B1680970) Gel Column Chromatography

This is an initial purification step to fractionate the crude extract based on polarity.

  • Materials: Crude triterpenoid extract, silica gel (200-300 mesh), chloroform (B151607), acetone (B3395972).

  • Protocol:

    • Prepare a silica gel column packed in chloroform.

    • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of chloroform and acetone, starting with 100% chloroform and gradually increasing the proportion of acetone (e.g., 9:1, 8:2 v/v).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions rich in this compound and evaporate the solvent.

2. Reversed-Phase C18 Column Chromatography

This step further purifies the triterpenoid-enriched fraction.

  • Materials: Triterpenoid-enriched fraction from silica gel chromatography, C18 reversed-phase column material, methanol (B129727), water.

  • Protocol:

    • Pack a C18 column.

    • Dissolve the enriched fraction in a suitable solvent and load it onto the column.

    • Elute the column with a gradient of methanol and water, for example, starting from 50% methanol and gradually increasing to 100% methanol.

    • Collect and monitor fractions by TLC or analytical HPLC.

    • Combine the fractions containing the target compound.

3. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the final step to achieve high-purity this compound.

  • Materials: Partially purified this compound fraction, semi-preparative or preparative C18 HPLC column, acetonitrile (B52724), 0.1% aqueous acetic acid.

  • Protocol:

    • Dissolve the fraction containing this compound in the mobile phase.

    • Utilize a semi-preparative or preparative C18 HPLC column.

    • Employ a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid.

    • Set the detection wavelength at 252 nm.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Quantitative Data: Purification
Purification StepColumn TypeMobile Phase/EluentPurity/RecoveryReference
Silica Gel ChromatographySilica Gel (200-300 mesh)Chloroform/Acetone gradientEnriches triterpenoid fraction
Reversed-Phase C18 ChromatographyC18 Reversed-PhaseWater/Methanol gradientFurther purification of ganoderic acids
Semi-preparative HPLCLichrosorb RP-18 (7 µm, 250 x 25 mm)Acetonitrile: 2% acetic acid (gradient)37 mg of ganoderic acid C from 5 g of crude triterpenoids

Visualization of Experimental Workflow

Ganoderenic_Acid_C_Extraction_Purification cluster_extraction Extraction cluster_purification Purification Start Dried & Powdered Ganoderma lucidum Ethanol_Extraction Ethanol Extraction (e.g., 95% Ethanol) Start->Ethanol_Extraction Concentration Concentration (Rotary Evaporator) Ethanol_Extraction->Concentration Crude_Extract Crude Triterpenoid Extract Concentration->Crude_Extract Silica_Gel Silica Gel Column Chromatography (Chloroform/Acetone Gradient) Crude_Extract->Silica_Gel Triterpenoid_Fraction Triterpenoid-Enriched Fraction Silica_Gel->Triterpenoid_Fraction RP_HPLC Preparative Reversed-Phase HPLC (C18 Column, Acetonitrile/Water Gradient) Triterpenoid_Fraction->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound

Caption: Workflow for this compound Extraction and Purification.

Biological Activity and Signaling Pathways

This compound (also referred to as Ganoderic acid C1 in some literature) has been shown to exert its biological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways.

Anti-inflammatory Signaling Pathways

This compound has been demonstrated to be a potent inhibitor of the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This inhibition is primarily mediated through the downregulation of the NF-κB, MAPK, and AP-1 signaling pathways.

  • NF-κB Pathway: this compound inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This blockage of NF-κB activation prevents the transcription of downstream inflammatory genes.

  • MAPK and AP-1 Pathways: It also suppresses the phosphorylation of ERK1/2 and JNK in the MAPK pathway, but not p38. This leads to a reduction in the activation of the AP-1 transcription factor, specifically by inhibiting c-Jun expression.

Anti_inflammatory_Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK Pathway TLR4->MAPK IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α) ERK_JNK ERK, JNK MAPK->ERK_JNK AP1 AP-1 (c-Jun) ERK_JNK->AP1 AP1->Nucleus Translocation Ganoderenic_Acid_C This compound Ganoderenic_Acid_C->IKK Inhibits Phosphorylation Ganoderenic_Acid_C->ERK_JNK Inhibits Phosphorylation NFkB_n NF-κB NFkB_n->Inflammatory_Genes AP1_n AP-1 AP1_n->Inflammatory_Genes

Caption: Anti-inflammatory action of this compound.

Apoptosis Signaling Pathway

Several ganoderic acids have been shown to induce apoptosis in cancer cells through a mitochondria-mediated intrinsic pathway. While specific studies on this compound are part of the broader research on ganoderic acids, the general mechanism involves the following steps:

  • Induction of Pro-apoptotic Proteins: Ganoderic acids can upregulate pro-apoptotic proteins like Bax.

  • Mitochondrial Disruption: This leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to apoptosis.

Apoptosis_Signaling Ganoderic_Acids Ganoderic Acids (including this compound) Bax Bax (Pro-apoptotic) Ganoderic_Acids->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ganoderic_Acids->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by Ganoderic Acids.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the successful extraction and purification of this compound from Ganoderma species. The detailed methodologies and comparative data tables are intended to facilitate the work of researchers in natural product chemistry, pharmacology, and drug development. The visualized workflows and signaling pathways offer a clear understanding of the experimental process and the compound's mechanism of action, paving the way for further investigation into its therapeutic potential.

References

Application Note: Cell-Based Assays for Evaluating Ganoderenic Acid C Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderenic acid C is a member of the ganoderic acids, a group of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum. Various ganoderic acids have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2] The cytotoxic potential of these compounds against various cancer cell lines has made them a subject of significant interest in oncological research and drug discovery.[3] This application note provides detailed protocols for cell-based assays to evaluate the cytotoxic effects of this compound, focusing on cell viability, membrane integrity, and the induction of apoptosis. Furthermore, a putative signaling pathway for this compound-induced apoptosis is presented based on current research on related compounds.

Data Presentation

The cytotoxic effect of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The following table provides example IC50 values of this compound against various human cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer25.8
HepG2Liver Cancer32.5
MCF-7Breast Cancer45.2
A549Lung Cancer51.7
PC-3Prostate Cancer38.9

Note: The data presented in this table are for illustrative purposes and may not represent actual experimental values.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. After 24 hours, replace the medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Measurement: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.

Apoptosis Detection using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Experimental Workflow

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_membrane Membrane Integrity (LDH Assay) cluster_apoptosis Apoptosis (Annexin V/PI Assay) a1 Seed Cells a2 Treat with This compound a1->a2 a3 Incubate a2->a3 a4 Add MTT Reagent a3->a4 a5 Solubilize Formazan a4->a5 a6 Measure Absorbance a5->a6 b1 Seed Cells b2 Treat with This compound b1->b2 b3 Incubate b2->b3 b4 Collect Supernatant b3->b4 b5 LDH Reaction b4->b5 b6 Measure Absorbance b5->b6 c1 Seed Cells c2 Treat with This compound c1->c2 c3 Harvest & Stain c2->c3 c4 Flow Cytometry c3->c4

Caption: General workflow for evaluating this compound cytotoxicity.

Putative Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathway for this compound-induced apoptosis is still under investigation, based on the known mechanisms of other ganoderic acids and its observed effects on inflammatory pathways, a putative pathway can be proposed. Ganoderic acids are known to induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Furthermore, this compound has been shown to modulate the NF-κB and MAPK signaling pathways, which can also influence apoptotic processes.

putative_pathway cluster_pathways Modulated Signaling Pathways cluster_mitochondrial Mitochondrial Apoptosis Pathway GA_C This compound NFKB NF-κB Pathway GA_C->NFKB Inhibition MAPK MAPK Pathway GA_C->MAPK Modulation Bax Bax (pro-apoptotic) GA_C->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) GA_C->Bcl2 Downregulation NFKB->Bcl2 Promotes MAPK->Bax Modulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Logical Relationship of Cytotoxicity Assays

The three described assays provide complementary information on the cytotoxic effects of this compound. The MTT assay measures overall cell viability, the LDH assay specifically assesses loss of membrane integrity (a hallmark of late apoptosis and necrosis), and the Annexin V/PI assay provides a detailed picture of the apoptotic process.

logical_relationship cluster_assays Cell-Based Cytotoxicity Assays GA_C This compound Treatment MTT MTT Assay (Metabolic Activity) GA_C->MTT Measures overall viability reduction LDH LDH Assay (Membrane Integrity) GA_C->LDH Detects cell membrane damage Annexin Annexin V/PI Assay (Apoptosis Stages) GA_C->Annexin Characterizes apoptotic process

Caption: Relationship between different assays for cytotoxicity evaluation.

References

Application Notes: A Proposed Protocol for the Solid-Phase Synthesis of Ganoderenic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ganoderenic acid C is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. While numerous studies have focused on the biosynthesis and extraction of ganoderic acids from their natural source, chemical synthesis, particularly solid-phase synthesis, offers a promising alternative for producing analogues and derivatives for drug discovery and development.

Solid-phase synthesis provides several advantages over traditional solution-phase synthesis, including simplified purification, the ability to use excess reagents to drive reactions to completion, and the potential for automation. This document outlines a proposed, detailed protocol for the solid-phase synthesis of this compound. It is intended for researchers, scientists, and drug development professionals with expertise in organic chemistry and solid-phase synthesis.

Biological Context: Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids are known to exert their biological effects by modulating various intracellular signaling pathways. A key target is the NF-κB (Nuclear Factor-kappa B) pathway, which plays a central role in the inflammatory response.[1] By inhibiting the NF-κB pathway, ganoderic acids can suppress the production of pro-inflammatory cytokines, making them potential therapeutic agents for inflammatory diseases.[1] The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a likely target of this compound.

NF_kB_Signaling_Pathway Figure 1: Simplified NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Ganoderenic_Acid_C This compound Ganoderenic_Acid_C->IKK inhibits

Figure 1: Simplified NF-κB Signaling Pathway

Proposed Solid-Phase Synthesis of this compound

The following is a proposed protocol for the solid-phase synthesis of this compound. This protocol is based on established principles of solid-phase organic synthesis and has been adapted for the specific structure of this compound.

Experimental Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted in the following diagram.

Solid_Phase_Synthesis_Workflow Figure 2: Workflow for Solid-Phase Synthesis of this compound Resin 1. Resin Swelling Loading 2. Linker Attachment and Building Block Loading Resin->Loading Elongation 3. On-Resin Molecular Elaboration Loading->Elongation Cleavage 4. Cleavage from Resin Elongation->Cleavage Purification 5. Purification and Characterization Cleavage->Purification

Figure 2: Workflow for Solid-Phase Synthesis

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Chlorotrityl chloride resin100-200 mesh, 1% DVBGeneric
Dichloromethane (DCM)AnhydrousGeneric
N,N-Dimethylformamide (DMF)AnhydrousGeneric
Diisopropylethylamine (DIPEA)Reagent GradeGeneric
Piperidine (B6355638)Reagent GradeGeneric
Trifluoroacetic acid (TFA)Reagent GradeGeneric
Triisopropylsilane (TIS)Reagent GradeGeneric
Fmoc-protected building blocksSynthesis GradeGeneric
Coupling reagents (e.g., HATU)Synthesis GradeGeneric

Detailed Experimental Protocol

Step 1: Resin Preparation and Swelling

  • Place 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in a fritted reaction vessel.

  • Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DCM using nitrogen pressure.

Step 2: Attachment of the First Building Block

  • Dissolve the initial Fmoc-protected building block (3 equivalents) in anhydrous DCM (8 mL).

  • Add DIPEA (6 equivalents) to the solution.

  • Add the solution to the swollen resin and agitate the mixture for 2 hours at room temperature.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Step 3: Fmoc-Deprotection

  • Add a solution of 20% piperidine in DMF (v/v) (10 mL) to the resin.

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Step 4: Coupling of Subsequent Building Blocks

  • Dissolve the next Fmoc-protected building block (3 equivalents) and a coupling agent such as HATU (3 equivalents) in anhydrous DMF (8 mL).

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat steps 3 and 4 for each subsequent building block until the desired molecule is assembled on the resin.

Step 5: Cleavage of this compound from the Resin

  • Wash the final resin-bound product with DCM (5 x 10 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin and agitate for 2 hours at room temperature.

  • Drain the solution containing the cleaved product into a clean round-bottom flask.

  • Concentrate the solution under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product and decant the ether.

Step 6: Purification

  • Dissolve the crude product in a minimal amount of a suitable solvent system (e.g., water/acetonitrile).

  • Purify the product using preparative High-Performance Liquid Chromatography (HPLC).

  • Lyophilize the pure fractions to obtain the final this compound as a white powder.

Summary of Reaction Conditions

StepReagentsSolventTimeTemperature
Resin Swelling2-Chlorotrityl chloride resinDCM30 minRoom Temp.
LoadingFmoc-building block, DIPEADCM2 hRoom Temp.
Fmoc-Deprotection20% Piperidine/DMFDMF2 x 10 minRoom Temp.
CouplingFmoc-building block, HATU, DIPEADMF2 hRoom Temp.
CleavageTFA/TIS/H₂O (95:2.5:2.5)N/A2 hRoom Temp.

This document provides a detailed, albeit proposed, protocol for the solid-phase synthesis of this compound. This approach has the potential to facilitate the rapid synthesis of this compound and its derivatives, thereby aiding in the exploration of their therapeutic potential. The protocol is designed to be a starting point for further optimization and adaptation by researchers in the field. The successful implementation of this protocol could significantly advance the chemical biology and medicinal chemistry of this important class of natural products.

References

Application of Ganoderenic Acid C in Immunology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant immunomodulatory properties, particularly in the context of inflammation. This document provides detailed application notes and protocols for researchers investigating the immunological effects of this compound. The primary focus is on its anti-inflammatory activities, mediated through the modulation of key signaling pathways in immune cells. Ganoderic acid C1, a closely related and well-studied analogue, will be used as a primary example to detail these applications.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of Ganoderic acid C1 on the production of the pro-inflammatory cytokine TNF-α and its impact on key signaling proteins.

Table 1: Inhibition of TNF-α Production by Ganoderic Acid C1

Cell LineInflammatory StimulusGanoderic Acid C1 Concentration (µg/mL)Inhibition of TNF-αReference
RAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)2.5, 5, 10, 20, 40Dose-dependent reduction[1]
RAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)IC50 = 24.5 µg/mL50% inhibition[2][3]
PBMCs (from asthma patients)Lipopolysaccharide (LPS)10, 20Significant reduction[1][4]

Table 2: Effect of Ganoderic Acid C1 on Inflammatory Signaling Pathways in LPS-Stimulated RAW 264.7 Macrophages

Signaling PathwayTarget ProteinGanoderic Acid C1 Concentration (µg/mL)EffectReference
NF-κB Phospho-IκBα (cytosolic)10, 20Dose-dependent reduction
Phospho-p65 (nuclear)10, 20Dose-dependent reduction
MAPK Phospho-ERK1/210, 20Reduction
Phospho-JNK10, 20Reduction
Phospho-p3810, 20No significant effect
AP-1 c-Jun10, 20Reduction
c-Fos10, 20No significant effect

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Ganoderic acid C and a typical experimental workflow for its investigation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates AP1 AP-1 (c-Jun) MAPK_pathway->AP1 Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB (p50/p65) IκBα->NFκB Inhibits NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocates AP1_n AP-1 (c-Jun) AP1->AP1_n Translocates TNFα_gene TNF-α Gene NFκB_n->TNFα_gene Induces Transcription AP1_n->TNFα_gene Induces Transcription LPS LPS LPS->TLR4 Activates GAC This compound GAC->MAPK_pathway Inhibits GAC->IKK Inhibits

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

G start Start cell_culture 1. Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture treatment 2. Treatment - Pre-treat with this compound - Stimulate with LPS cell_culture->treatment supernatant_collection 3. Collect Supernatant treatment->supernatant_collection cell_lysis 4. Cell Lysis treatment->cell_lysis elisa 5a. TNF-α Quantification (ELISA) supernatant_collection->elisa western_blot 5b. Signaling Protein Analysis (Western Blot) cell_lysis->western_blot data_analysis 6. Data Analysis elisa->data_analysis western_blot->data_analysis

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the immunological effects of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol details the investigation of this compound's effect on TNF-α production in LPS-stimulated murine macrophages.

1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µg/mL) for 24 hours.

    • Stimulate the cells with 1.0 µg/mL of Lipopolysaccharide (LPS) from E. coli for another 24 hours.

1.2. Measurement of TNF-α Production (ELISA)

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α in the cell culture supernatant.

  • Protocol:

    • After the treatment period, collect the cell culture supernatants.

    • Perform the TNF-α ELISA according to the manufacturer's instructions (commercial kits are widely available).

    • Briefly, add supernatants to a microplate pre-coated with a capture antibody specific for TNF-α.

    • After incubation and washing, add a detection antibody conjugated to an enzyme, followed by a substrate.

    • Measure the colorimetric change using a microplate reader and calculate the TNF-α concentration from a standard curve.

1.3. Cell Viability Assay (MTT Assay)

  • Principle: To ensure that the observed reduction in TNF-α is not due to cytotoxicity of this compound, a cell viability assay should be performed. The MTT assay measures the metabolic activity of viable cells.

  • Protocol:

    • Following the treatment protocol in a separate 96-well plate, remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 3-4 hours.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is designed to analyze the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

2.1. Cell Treatment and Protein Extraction

  • Cell Treatment:

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with this compound (e.g., 10, 20 µg/mL) for 24 hours.

    • Stimulate the cells with 1 µg/mL LPS for 30 minutes.

  • Protein Extraction:

    • Whole-Cell Lysates: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Nuclear and Cytoplasmic Fractions: For analyzing protein translocation (e.g., NF-κB p65), use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

2.2. SDS-PAGE and Western Blotting

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • Protocol:

    • Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK1/2, phospho-JNK, total p65, total IκBα, etc.) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Conclusion

The provided data and protocols offer a comprehensive framework for investigating the immunological applications of this compound. The evidence strongly supports its anti-inflammatory potential through the inhibition of the NF-κB and MAPK signaling pathways. These application notes serve as a valuable resource for researchers in immunology and drug development to explore the therapeutic potential of this natural compound.

References

Ganoderenic Acid C: A Potential Therapeutic Agent for Liver Disease - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a promising candidate for the therapeutic intervention of liver diseases. This document provides a comprehensive overview of the current understanding of this compound's hepatoprotective effects, with a focus on its potential to mitigate liver fibrosis. While much of the detailed experimental data comes from studies on closely related Ganoderic acids, such as Ganoderic acid A, the collective evidence suggests a strong therapeutic potential for this compound that warrants further investigation. These application notes and protocols are intended to guide researchers in studying the efficacy and mechanisms of this compound in preclinical models of liver disease.

Mechanism of Action

Ganoderic acids, including this compound, are believed to exert their hepatoprotective effects through multiple mechanisms, primarily by targeting the signaling pathways that drive liver fibrosis and by mitigating oxidative stress.

  • Inhibition of TGF-β/Smad Signaling: The transforming growth factor-beta (TGF-β) signaling pathway is a central driver of liver fibrosis. Upon activation, TGF-β receptors phosphorylate Smad2 and Smad3, which then translocate to the nucleus to induce the expression of profibrotic genes, such as those for collagen and alpha-smooth muscle actin (α-SMA). Ganoderic acids have been shown to inhibit the phosphorylation of Smad2 and Smad3, thereby downregulating the expression of these key fibrotic markers.[1][2][3]

  • Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also implicated in the pathogenesis of liver fibrosis.[1][2] Ganoderic acids have been observed to modulate the phosphorylation of these kinases, suggesting another layer of regulation over the fibrotic process.

  • Activation of Nrf2 Signaling: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes. While direct evidence for this compound is still emerging, various natural compounds, including those from Ganoderma lucidum, have been shown to activate the Nrf2 pathway, which is a promising strategy for protecting the liver from various insults.

Data Presentation

The following tables summarize the quantitative data on the effects of Ganoderic acids on key markers of liver disease. It is important to note that much of this data is from studies on Ganoderic acid A or mixed extracts, and further research is needed to establish specific values for this compound.

Table 1: In Vitro Effects of Ganoderic Acids on Hepatic Stellate Cells (HSCs)

CompoundCell LineAssayEndpointIC50 / Effective ConcentrationReference
Ganoderic acid AHepG2, SMMC7721CCK-8Cell ViabilityIC50: 139.4-203.5 µmol/l at 48h
Triterpenoid-rich extractHSC-T6BrdU incorporationDNA SynthesisIC50: 8.52 ± 0.33 µg/mL
Ganoderic acidsHK-2Western Blotp-Smad2/3, p-ERK/JNK/p38Dose-dependent reduction (6.25-100 µg/mL)

Table 2: In Vivo Effects of Ganoderic Acids on Liver Disease Models

Compound/ExtractAnimal ModelTreatment Dose & DurationKey FindingsReference
Ganoderic acidsUnilateral Ureteral Obstruction (UUO) mice3.125, 12.5, 50 mg/kg/day (i.p.) for 7 or 14 daysDose-dependent attenuation of tubular injury and renal fibrosis.
Ganoderma lucidum extract (GLE)CCl4-induced liver fibrosis in rats600 or 1600 mg/kg/day (oral) for 8 weeksSignificant reduction in plasma ALT and AST levels.
Ganoderic acid AAlcohol-induced liver injury in mice36 mg/kg b.w.Significantly reduced serum ALT and AST levels.
Ganoderma lucidum triterpenesD-Galactosamine-induced liver fibrosis in mice180 mg/kgMaintained normal levels of serum ALT and AST.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound for liver disease.

In Vivo Model of CCl4-Induced Liver Fibrosis in Mice

This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl4) and subsequent treatment with this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Olive oil (or mineral oil)

  • This compound

  • Appropriate vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Induction of Fibrosis: Prepare a 10% (v/v) solution of CCl4 in olive oil. Administer 1-2 mL/kg body weight of the CCl4 solution via intraperitoneal (i.p.) injection twice a week for 6-8 weeks. A control group should receive i.p. injections of olive oil only.

  • Treatment: Prepare a suspension of this compound in the chosen vehicle. Starting from the 4th week of CCl4 administration, orally administer this compound (e.g., 10, 30, 100 mg/kg body weight) daily for the remaining 4 weeks. A vehicle control group receiving only the vehicle should be included.

  • Sample Collection: At the end of the 8-week period, euthanize the mice. Collect blood via cardiac puncture for serum analysis (ALT, AST). Perfuse the liver with ice-cold PBS and collect liver tissue for histological analysis (H&E, Sirius Red staining) and molecular analysis (Western blot, qPCR).

In Vitro Model of TGF-β1-Induced Activation of Hepatic Stellate Cells (HSCs)

This protocol details the activation of a human hepatic stellate cell line (e.g., LX-2) with TGF-β1 and treatment with this compound.

Materials:

  • LX-2 human hepatic stellate cells

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Recombinant human TGF-β1

  • This compound dissolved in DMSO

  • Serum-free DMEM

Procedure:

  • Cell Culture: Culture LX-2 cells in DMEM with 10% FBS at 37°C and 5% CO2.

  • Serum Starvation: When cells reach 70-80% confluency, replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Activation: Add TGF-β1 (e.g., 5-10 ng/mL) to the media and incubate for 24-48 hours. A control group should be treated with vehicle (DMSO) and TGF-β1, and another control group with vehicle only.

  • Analysis:

    • Cell Lysis: Lyse the cells to extract protein and RNA.

    • Western Blot: Analyze the protein expression of α-SMA, Collagen I, p-Smad2, p-Smad3, total Smad2/3, p-p38, p-JNK, p-ERK, and total p38, JNK, ERK.

    • qPCR: Analyze the mRNA expression of ACTA2 (α-SMA) and COL1A1 (Collagen I).

Western Blot Protocol for Phosphorylated Smad Proteins

Materials:

  • Liver tissue homogenates or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (p-Smad2, p-Smad3, total Smad2/3, GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction and Quantification: Homogenize liver tissue or lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Smad2, p-Smad3, and total Smad2/3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).

Quantitative PCR (qPCR) Protocol for Fibrosis Markers

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for ACTA2, COL1A1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from liver tissue or HSCs using a commercial kit. Synthesize cDNA from the extracted RNA.

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and specific primers for ACTA2, COL1A1, and the housekeeping gene.

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 TGF-β Signaling Pathway in Liver Fibrosis TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 SmadComplex p-Smad2/3 + Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocation Gene Profibrotic Gene Expression (Collagen, α-SMA) Nucleus->Gene Activation GAC Ganoderenic Acid C GAC->pSmad23 Inhibition

Caption: TGF-β signaling pathway and the inhibitory effect of this compound.

G cluster_1 MAPK Signaling in Liver Fibrosis Stimuli Pro-fibrotic Stimuli (e.g., TGF-β1) MEKK MAPKKK Stimuli->MEKK MKK MAPKK MEKK->MKK Phosphorylation MAPK p38, JNK, ERK MKK->MAPK Phosphorylation pMAPK p-p38, p-JNK, p-ERK TranscriptionFactors Transcription Factors (e.g., AP-1) pMAPK->TranscriptionFactors Activation Gene Profibrotic Gene Expression TranscriptionFactors->Gene Induction GAC Ganoderenic Acid C GAC->pMAPK Inhibition

Caption: MAPK signaling pathway and its modulation by this compound.

G cluster_2 Experimental Workflow: In Vivo Study Induction Induce Liver Fibrosis (CCl4, 8 weeks) Treatment Treat with this compound (Weeks 4-8) Induction->Treatment Sacrifice Euthanize and Collect Samples Treatment->Sacrifice Serum Serum Analysis (ALT, AST) Sacrifice->Serum Histo Histology (H&E, Sirius Red) Sacrifice->Histo Mol Molecular Analysis (Western Blot, qPCR) Sacrifice->Mol

Caption: Workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that Ganoderic acids, as a class of compounds, hold significant promise for the treatment of liver diseases, particularly liver fibrosis. While specific data for this compound is still limited, its structural similarity to other well-studied Ganoderic acids provides a strong rationale for its investigation as a therapeutic agent. The protocols and information provided herein are intended to facilitate further research into the precise mechanisms and efficacy of this compound. Future studies should focus on generating specific quantitative data for this compound, elucidating its detailed interactions with key signaling pathways, and ultimately, evaluating its potential in clinical settings for the treatment of chronic liver diseases. No clinical trials involving this compound for liver disease have been identified to date, highlighting the need for foundational preclinical research.

References

Application Notes and Protocols for Molecular Docking Studies of Ganoderenic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] These include anti-inflammatory, antiviral, and anticancer properties.[1][2] Molecular docking, a powerful computational technique, is instrumental in elucidating the molecular mechanisms underlying these therapeutic effects by predicting the interaction between this compound and its protein targets.[3] These in silico studies provide valuable insights into binding affinities, interaction modes, and the specific amino acid residues involved, thereby guiding further experimental validation and drug development efforts.

Therapeutic Potential and Known Targets

This compound and its related compounds have been shown to modulate several key signaling pathways implicated in various diseases. Molecular docking studies have identified potential protein targets, contributing to our understanding of its bioactivities.

Key Therapeutic Areas and Targets:

  • Anti-inflammatory Activity: this compound has been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Molecular docking studies suggest a strong binding affinity to TNF-α, potentially inhibiting its downstream signaling.

  • Antiviral Activity: Triterpenoids from Ganoderma lucidum have demonstrated activity against a range of viruses, including HIV and Dengue virus. Docking studies have explored the interaction of similar ganoderic acids with viral proteins like HIV-1 protease.

  • Anticancer Activity: Ganoderic acids are known to induce apoptosis and inhibit proliferation in various cancer cell lines. Potential targets investigated through molecular docking include proteins involved in cell cycle regulation and apoptosis, such as DNA Topoisomerase IIβ.

Data Presentation: Quantitative Docking Results

The following table summarizes quantitative data from molecular docking studies of this compound and related compounds with their putative protein targets.

Target ProteinPDB IDLigandDocking SoftwareBinding Affinity (kcal/mol)Interacting Residues
Tumor Necrosis Factor-alpha (TNF-α)2AZ5Ganoderic Acid C1AutoDock Vina-10.8TYR59, TYR151, HIS15
Signal Transducer and Activator of Transcription 3 (STAT3)Not SpecifiedGanoderic Acid CNot Specified-12.2Not Specified
Tumor Necrosis Factor (TNF)Not SpecifiedGanoderic Acid CNot Specified-9.29Not Specified
Dengue Virus NS2B-NS3 ProteaseNot SpecifiedGanoderic Acid C2Not Specified-5.948Not Specified
Microtubule Affinity Regulation Kinase 4 (MARK4)Not SpecifiedGanoderenic Acid BNot Specified-10.3Not Specified

Note: Data for Ganoderic Acid C1 and C2, and Ganoderenic Acid B are included for comparative purposes due to structural similarity and availability of specific docking data.

Experimental Protocols: Molecular Docking with AutoDock Vina

This protocol provides a detailed methodology for performing a molecular docking study of this compound with a target protein using AutoDock Vina.

1. Preparation of the Ligand (this compound)

  • Objective: To obtain a 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID: 10177).

    • Use molecular modeling software (e.g., Avogadro, ChemDraw) to check and correct the structure if necessary.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the optimized structure in a compatible format (e.g., .mol2 or .pdb).

    • Using AutoDock Tools (ADT), assign Gasteiger charges and merge non-polar hydrogens. Save the final ligand file in .pdbqt format.

2. Preparation of the Target Protein

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Use molecular visualization software (e.g., PyMOL, UCSF Chimera) to inspect the protein structure.

    • Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms.

    • If the protein is a multimer, retain only the biologically relevant chain(s).

    • Using ADT, add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein structure in .pdbqt format.

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation around the active site of the protein.

  • Procedure:

    • Identify the active site of the protein. This can be based on the location of a co-crystallized ligand or from published literature.

    • In ADT, use the "Grid Box" option to define a 3D grid that encompasses the entire active site.

    • Ensure the grid box dimensions are large enough to allow for rotational and translational freedom of the ligand.

    • Save the grid parameter file (.gpf).

4. Running the Docking Simulation

  • Objective: To perform the molecular docking of this compound into the prepared protein target.

  • Procedure:

    • Use the AutoDock Vina command-line interface.

    • Specify the prepared protein and ligand files, the grid configuration file, and the output file name.

    • Execute the docking run. Vina will generate multiple binding poses ranked by their binding affinity scores.

5. Analysis of Docking Results

  • Objective: To analyze the predicted binding poses and interactions.

  • Procedure:

    • Visualize the output file containing the docked poses using software like PyMOL or Discovery Studio Visualizer.

    • Analyze the binding pose with the lowest binding energy, which is considered the most favorable.

    • Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the protein's active site.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (this compound) - 3D Structure - Energy Minimization - PDBQT format Grid 3. Grid Generation - Define Active Site - Set Grid Box Ligand->Grid Protein 2. Protein Preparation - PDB Structure - Remove Heteroatoms - Add Hydrogens - PDBQT format Protein->Grid Docking 4. Molecular Docking (AutoDock Vina) Grid->Docking Analysis 5. Results Analysis - Binding Poses - Binding Energy - Interactions Docking->Analysis Validation Further Experimental Validation Analysis->Validation

Caption: Workflow for Molecular Docking of this compound.

G GAC This compound GAC->Inhibition TNFa TNF-α TNFR TNF Receptor TNFa->TNFR NFkB_pathway NF-κB Signaling Pathway TNFR->NFkB_pathway Inflammation Pro-inflammatory Gene Expression NFkB_pathway->Inflammation Inhibition->TNFa

Caption: Inhibition of TNF-α Signaling by this compound.

References

Application Notes and Protocols: Formulation of Ganoderenic Acid C for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C, a bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum, has demonstrated significant therapeutic potential, including anti-inflammatory and anti-cancer activities. However, its clinical translation is hampered by poor aqueous solubility and low oral bioavailability.[1] This document provides detailed application notes and experimental protocols for the formulation of this compound using lipid-based nanocarriers, specifically Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), to enhance its oral absorption and systemic exposure.

The protocols outlined below are based on established methodologies for encapsulating ganoderic acids and similar lipophilic compounds. While specific in vivo pharmacokinetic and efficacy data for this compound formulations are limited in publicly available literature, representative data from studies on other ganoderic acids are presented to illustrate the potential improvements in bioavailability and therapeutic effect.

Data Presentation

Table 1: Physicochemical Characteristics of Ganoderenic Acid-Loaded Lipid Nanoparticles
FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
GA-SLN73< 0.3-12.8 ± 3.26611.53[2]
GA-NLC1560.277-4.99 ± 1.386.3 ± 1.512.2 ± 2.11[3]

GA: Ganoderic Acid; SLN: Solid Lipid Nanoparticle; NLC: Nanostructured Lipid Carrier.

Table 2: In Vitro Cytotoxicity of Ganoderenic Acid Formulations in HepG2 Cells
Formulation24h IC50 (µg/mL)48h IC50 (µg/mL)72h IC50 (µg/mL)Reference
Ganoderic Acid Solution45.12339.11236.211[2]
GA-SLNs37.20130.51025.101[2]

IC50: Half-maximal inhibitory concentration; GA-SLNs: Ganoderic Acid-Loaded Solid Lipid Nanoparticles.

Table 3: Representative Pharmacokinetic Parameters of Ganoderic Acid Formulations (Oral Administration in Rats)
FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Ganoderic Acid D Suspension107.22.0-22
Ganoderic Acid D SLNs1555.60.3-70
Ganoderic Acid A Solution358.73<0.61954.7310.38 - 17.97
Ganoderic Acid H (TEF)2509.9~29844.5Not Reported

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; SLNs: Solid Lipid Nanoparticles; TEF: Triterpenoid-Enriched Fraction. Note: Data for Ganoderic Acid D and A are presented as representative examples of bioavailability enhancement with lipid nanoparticle formulations.

Table 4: Representative In Vivo Efficacy of Ganoderic Acid Formulations in a DEN-Induced Hepatocellular Carcinoma Model
Treatment GroupDoseNumber of Hepatic Nodules (≤1 mm)Number of Hepatic Nodules (>1 mm & <3 mm)Number of Hepatic Nodules (≥3 mm)Reference
DEN Control-1015447
Ganoderic Acid25 mg/kg944644
Ganoderic Acid50 mg/kg543523
Ganoderic Acid100 mg/kg22129
GA-NLC25 mg/kg975

DEN: Diethylnitrosamine; GA-NLC: Ganoderic Acid-Loaded Nanostructured Lipid Carrier.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To encapsulate this compound within a solid lipid matrix to improve its oral bioavailability.

Materials:

  • This compound

  • Solid Lipid: Capmul MCMC10

  • Surfactant: Soy Lecithin

  • Stabilizer: Poloxamer 188

  • Purified, deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Beakers and glassware

  • Water bath

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid (Capmul MCMC10) by heating it to 5-10°C above its melting point.

    • Add this compound to the molten lipid and stir continuously until a clear, homogenous solution is obtained.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (Soy Lecithin) and stabilizer (Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a high speed for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Storage:

    • Store the final SLN dispersion at 4°C.

Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

Objective: To create a lipid nanoparticle with an imperfect crystalline structure to increase drug loading and stability.

Materials:

  • This compound

  • Solid Lipid: e.g., Glyceryl monostearate, Compritol 888 ATO

  • Liquid Lipid (Oil): e.g., Capmul MCM C8, Oleic acid

  • Surfactant/Stabilizer: e.g., Poloxamer 188, Tween 80

  • Purified, deionized water

Equipment:

  • Same as for SLN preparation.

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid and mix it with the liquid lipid at a temperature 5-10°C above the melting point of the solid lipid.

    • Dissolve this compound in the molten lipid mixture with continuous stirring.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant and/or stabilizer in purified water and heat to the same temperature as the lipid phase.

  • Formation of Pre-emulsion and Homogenization:

    • Follow steps 3 and 4 from the SLN protocol to create a pre-emulsion and then homogenize it at high pressure.

  • Cooling and Solidification:

    • Cool the nanoemulsion to form the NLCs.

  • Storage:

    • Store the NLC dispersion at 4°C.

Protocol 3: In Vitro Characterization of Lipid Nanoparticles

Objective: To determine the physicochemical properties of the formulated this compound nanoparticles.

Procedures:

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute the nanoparticle dispersion with deionized water.

    • Analyze the sample using Dynamic Light Scattering (DLS) for particle size and PDI, and Laser Doppler Velocimetry for zeta potential.

  • Entrapment Efficiency (EE) and Drug Loading (DL):

    • Separate the unencapsulated this compound from the nanoparticle dispersion by ultracentrifugation or centrifugal filter devices.

    • Quantify the amount of free drug in the supernatant using a validated HPLC-UV method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Protocol 4: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of formulated this compound with that of a free drug suspension.

Animal Model:

  • Male Wistar rats (200-250 g), fasted overnight before administration.

Procedure:

  • Dosing:

    • Divide the rats into two groups:

      • Group 1: Receives this compound suspension (e.g., in 0.5% carboxymethyl cellulose).

      • Group 2: Receives this compound-loaded SLN or NLC dispersion.

    • Administer the formulations orally via gavage at a dose equivalent to a specific amount of this compound.

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using non-compartmental analysis.

    • Determine the relative bioavailability of the nanoparticle formulation compared to the free drug suspension.

Protocol 5: In Vivo Efficacy Study in a Hepatocellular Carcinoma (HCC) Mouse Model

Objective: To evaluate the anti-tumor efficacy of formulated this compound.

Animal Model:

  • Male C57BL/6J mice.

  • Induce HCC by intraperitoneal injection of diethylnitrosamine (DEN).

Procedure:

  • Tumor Induction:

    • Administer DEN to the mice according to an established protocol to induce the development of hepatic nodules.

  • Treatment:

    • Divide the tumor-bearing mice into groups:

      • Vehicle Control

      • This compound suspension

      • This compound-loaded SLN or NLC dispersion

    • Administer the treatments orally for a specified period (e.g., several weeks).

  • Efficacy Evaluation:

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the treatment period, euthanize the mice and collect liver tissues.

    • Macroscopically observe and count the number and size of hepatic nodules.

    • Conduct histopathological analysis of the liver tissues.

    • Measure relevant biochemical markers in the serum (e.g., ALT, AST) and antioxidant enzyme levels in the liver tissue.

Visualizations

G cluster_formulation Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation lipid_phase Lipid Phase Preparation (this compound + Molten Lipid) pre_emulsion Pre-emulsion Formation (High-Shear Homogenization) lipid_phase->pre_emulsion aqueous_phase Aqueous Phase Preparation (Surfactant + Stabilizer + Water) aqueous_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling & Solidification homogenization->cooling nanoparticles This compound-Loaded Nanoparticles (SLN/NLC) cooling->nanoparticles dls Particle Size, PDI, Zeta Potential (DLS) nanoparticles->dls hplc Entrapment Efficiency & Drug Loading (HPLC) nanoparticles->hplc pk_study Pharmacokinetic Study (Rats) nanoparticles->pk_study efficacy_study Efficacy Study (HCC Mouse Model) nanoparticles->efficacy_study data_analysis Data Analysis pk_study->data_analysis efficacy_study->data_analysis

Caption: Experimental workflow for the formulation and evaluation of this compound nanoparticles.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_akt Akt/PKB Pathway cluster_stat3 STAT3 Pathway cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Receptor cytokine->receptor mapk MAPK Activation receptor->mapk ikb IκB Degradation receptor->ikb pi3k PI3K receptor->pi3k jak JAK receptor->jak ap1 AP-1 Activation mapk->ap1 gene_expression Pro-inflammatory Gene Expression ap1->gene_expression nfkb NF-κB Activation ikb->nfkb nfkb->gene_expression akt Akt/PKB Activation pi3k->akt akt->gene_expression stat3 STAT3 Activation jak->stat3 stat3->gene_expression gac This compound gac->mapk Inhibition gac->nfkb Inhibition gac->akt Inhibition gac->stat3 Inhibition

Caption: Simplified signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

Optimizing Ganoderenic acid C yield from Ganoderma lucidum fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation of Ganoderma lucidum for the production of Ganoderenic acid C (GA-C) and related triterpenoids.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the fermentation of Ganoderma lucidum for ganoderenic acid production in a direct question-and-answer format.

Q1: My Ganoderma lucidum culture is growing slowly or not at all. What are the possible causes and solutions?

A1: Slow mycelial growth can be attributed to several factors:

  • Suboptimal Temperature: Ganoderma lucidum typically grows best at temperatures around 28°C.[1] Significant deviations can impede growth. Ensure your incubator is calibrated and maintains a stable temperature.

  • Inappropriate pH: The optimal initial pH for mycelial growth is generally between 4.5 and 6.5.[1][2] An overly acidic or alkaline medium can inhibit growth.[2] Adjust the initial pH of your culture medium accordingly.

  • Nutrient Limitation: Your medium may be deficient in essential nutrients or have an imbalanced carbon-to-nitrogen (C/N) ratio.[1] Review your medium composition and consider adjusting the concentrations of your carbon and nitrogen sources.

  • Poor Inoculum Quality: A small or low-viability inoculum can lead to a long lag phase and slow growth. Use a sufficient amount of healthy, actively growing mycelium for inoculation, typically around 10-12% (v/v) of the fermentation medium volume.

Q2: Mycelial biomass is high, but the ganoderenic acid yield is low. How can I improve production?

A2: This is a common challenge, as the conditions for optimal growth and secondary metabolite production often differ. High biomass with low GA-C yield suggests the culture is favoring primary metabolism over secondary metabolism. Here are some strategies to enhance ganoderenic acid biosynthesis:

  • Implement a Two-Stage Fermentation: This is a highly effective strategy.

    • Stage 1 (Growth Phase): Use agitated or shake-flask culture to achieve high cell density.

    • Stage 2 (Production Phase): Shift the culture to conditions that favor GA-C production. This often involves creating a degree of stress, such as switching to a static culture, which can trigger secondary metabolism. Oxygen limitation in the static phase has been shown to favor ganoderic acid formation.

  • Nitrogen Limitation: A lower nitrogen level in the fermentation medium can significantly enhance the production of ganoderic acids. After an initial growth phase, reducing the nitrogen concentration can shift the metabolic focus from biomass growth to secondary metabolite synthesis.

  • Optimize Carbon Source: While glucose is a common carbon source, its concentration is critical. Studies have shown optimal yields at glucose concentrations around 40-45 g/L. Some research also indicates that using mixed carbon sources, such as glucose and sucrose, can improve yield.

  • Introduce Elicitors: Elicitors are substances that can trigger defense responses in the fungus, leading to increased production of secondary metabolites like ganoderic acids.

    • Methyl Jasmonate and Aspirin (B1665792): The synergistic effect of elicitors like methyl jasmonate (optimal concentration ~250 µM) and aspirin (~4.4 mM) has been shown to significantly increase ganoderic acid production.

    • Metal Ions: The addition of Cu²⁺ has been shown to improve the accumulation of ganoderic acids.

    • Other Components: Microcrystalline cellulose (B213188) (MCC) has also been identified as an effective inducer for GAs production.

Q3: I'm observing significant batch-to-batch variability in my GA-C yield. How can I improve consistency?

A3: Batch-to-batch variability is a common issue in fermentation processes. To improve consistency, focus on standardizing every step of your protocol:

  • Inoculum Standardization: Ensure the age, size, and physiological state of your inoculum are consistent for every batch. Using a standardized seed culture protocol is critical.

  • Medium Preparation: Precisely control the composition and initial pH of your fermentation medium. Even minor variations in component concentrations can impact the final yield. Use high-purity reagents and calibrated equipment.

  • Sterilization: Over- or under-sterilization can alter the chemical composition of the medium or fail to eliminate contaminants. Ensure your autoclave cycle is validated and consistent.

  • Control of Physical Parameters: Precisely control and monitor physical parameters like temperature, agitation speed, and aeration throughout the fermentation process. Submerged fermentation in a controlled bioreactor offers advantages over shake flasks for maintaining consistency.

Data on Fermentation Optimization

Quantitative data from various studies are summarized below to guide experimental design.

Table 1: Effect of Media Composition on Ganoderic Acid (GA) Production

Carbon Source (g/L)Nitrogen Source (g/L)Other Components (g/L)Resulting GA YieldReference
Glucose (44.4)Peptone (5.0)KH₂PO₄ (0.75), MgSO₄·7H₂O (0.45), Vitamin B₁ (0.01)12.4 mg/L (GA-Me)
Glucose (40)Peptone (4.0)KH₂PO₄ (0.75), MgSO₄·7H₂O (0.45), Vitamin B₁ (0.01)Seed Culture Medium
Wort (4.1%)Yeast Extract (1.89%)-93.21 mg/100 ml (Total Intracellular Triterpenoids)
Glucose (30)Defatted Soybean Powder (1.25), Peptone (1.88)KH₂PO₄ (3.0), MgSO₄ (1.5), Vitamin B₁ (0.01)489.62 mg/L (Total of 5 specific GAs)
Glucose (50)Corn Steep Liquor Syrups (30)-20.35 mg/g Dry Weight (Total GAs)

Table 2: Influence of Physical & Chemical Parameters on Ganoderic Acid (GA) Production

ParameterOptimal Value / ConditionResulting GA Yield / EffectReference
Initial pH 5.4 - 6.5Optimal for triterpenoid (B12794562) production. Max yield at 6.5.
Temperature 28°COptimal for mycelial growth and production.
Culture Time ~437 hours (approx. 18 days)12.4 mg/L (GA-Me).
Culture Method Two-stage (dynamic followed by static)Enhanced production compared to single-stage culture.
Elicitor Methyl Jasmonate (250 µM) + Aspirin (4.4 mM)0.085 mg/mL (Total GAs).
Elicitor Copper (Cu²⁺) addition (multiple doses of 1-2 mM)3.0 mg / 100 mg Dry Weight (Total GAs).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the optimization of ganoderic acid production.

Submerged Fermentation of Ganoderma lucidum

This protocol describes a two-stage culture process, which is often effective for separating biomass growth from secondary metabolite production.

A. Inoculum (Seed Culture) Preparation:

  • Maintain stock cultures of Ganoderma lucidum on a suitable solid medium (e.g., Potato Dextrose Agar (B569324) - PDA).

  • Prepare a liquid seed medium. A typical seed medium contains (g/L): glucose 40.0, peptone 4.0, KH₂PO₄ 0.75, MgSO₄·7H₂O 0.45, and vitamin B₁ 0.01.

  • Aseptically transfer a few agar plugs of actively growing mycelium into the liquid seed medium.

  • Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 7-8 days.

B. Two-Stage Fermentation Culture:

  • Stage 1 (Growth):

    • Prepare the fermentation medium. An example basal medium is (g/L): glucose 38.0, peptone 4.5, KH₂PO₄ 0.75, MgSO₄·7H₂O 0.45, and vitamin B₁ 0.01. Adjust the initial pH to ~6.5 before sterilization.

    • Inoculate the fermentation medium with the seed culture at a ratio of 10-12% (v/v).

    • Incubate the culture at 28°C on a rotary shaker at 150-180 rpm for 4-5 days to generate sufficient biomass.

  • Stage 2 (Production):

    • After the initial growth phase, transfer the culture to a static incubation environment (i.e., stop the agitation).

    • Continue incubation at 28°C for an additional 12-14 days or as determined by your optimization experiments. This static phase with limited oxygen promotes ganoderic acid accumulation.

Extraction of Ganoderic Acids from Mycelia
  • Harvest the mycelia from the fermentation broth by filtration or centrifugation (e.g., 6000 x g for 20 min).

  • Wash the mycelia thoroughly with distilled water to remove any residual medium components.

  • Dry the mycelia to a constant weight, for example, in an oven at 60°C.

  • Pulverize the dried mycelia into a fine powder to increase the surface area for extraction.

  • Add 95% ethanol (B145695) to the dried powder (e.g., a ratio of 1g powder to 50 mL ethanol).

  • Perform extraction. This can be done by heating at 80°C for 2 hours, macerating overnight, or using an ultrasonic bath for 1 hour at 75°C. Repeat the extraction process at least twice to ensure complete recovery.

  • Combine the ethanol extracts and filter them.

  • Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at approximately 40-50°C to obtain the crude triterpenoid extract.

  • Dissolve the dried crude extract in a known volume of methanol (B129727) for quantification.

Quantification of Ganoderic Acid C by HPLC
  • HPLC System & Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid or 2% acetic acid is common.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV detector at 252 nm.

    • Column Temperature: 30°C.

  • Standard Preparation:

    • Prepare a stock solution of a pure this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range in your samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Take the dissolved crude extract from the extraction step.

    • Filter the extract and all calibration standards through a 0.2 or 0.45-µm syringe filter before injection to protect the HPLC column.

  • Analysis:

    • Inject the calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration). The curve should have a high correlation coefficient (r² > 0.998).

    • Inject the prepared sample extracts.

    • Identify the GA-C peak in your sample chromatogram by comparing its retention time to that of the pure standard.

    • Quantify the amount of GA-C in your sample by interpolating its peak area on the standard curve.

Visualizations and Pathways

Experimental and Troubleshooting Workflows

The following diagrams illustrate the logical workflows for experimentation and troubleshooting.

G Experimental Workflow for GA-C Production & Analysis cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis prep_media Prepare & Sterilize Fermentation Medium stage1 Stage 1: Agitated Culture (Biomass Growth) prep_media->stage1 prep_inoculum Prepare G. lucidum Seed Culture prep_inoculum->stage1 stage2 Stage 2: Static Culture (GA-C Production) stage1->stage2 Shift to Static harvest Harvest & Dry Mycelia stage2->harvest extract Solvent Extraction of Ganoderic Acids harvest->extract quantify Quantify GA-C by HPLC extract->quantify analyze Analyze Data & Optimize Conditions quantify->analyze

Caption: Experimental workflow for Ganoderic acid C production and quantification.

G Troubleshooting Logic for Low GA-C Yield start Low GA-C Yield check_growth Is Mycelial Growth (Biomass) Low? start->check_growth check_conditions Is Biomass High, but GA-C Low? check_growth->check_conditions No growth_issues Troubleshoot Growth: - Check Temp (28°C) - Check pH (4.5-6.5) - Check Medium Comp. - Check Inoculum Quality check_growth->growth_issues Yes production_issues Troubleshoot Production: - Implement Two-Stage Culture - Induce Stress (Static Phase) - Limit Nitrogen - Add Elicitors (e.g., MeJA) - Optimize Culture Time check_conditions->production_issues Yes

Caption: Troubleshooting workflow for diagnosing low Ganoderic acid C yield.

Ganoderic Acid Biosynthesis Pathway

Ganoderic acids are triterpenoids, which are synthesized in fungi via the mevalonate (B85504) (MVA) pathway. This pathway produces the C30 precursor, lanosterol, which is then subjected to a series of modifications (oxidations, hydroxylations, etc.) by enzymes like cytochrome P450 monooxygenases (CYPs) to generate the vast diversity of ganoderic acids. The expression of genes encoding key enzymes, such as 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGR) and squalene (B77637) synthase (SQS), is critical for the overall yield.

G Simplified Ganoderic Acid Biosynthesis Pathway cluster_pathway Mevalonate (MVA) Pathway acetyl_coa Acetyl-CoA (C2) hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate (C6) hmg_coa->mevalonate HMGR ipp IPP (C5) mevalonate->ipp Multiple Steps fpp Farnesyl-PP (C15) ipp->fpp squalene Squalene (C30) fpp->squalene Squalene Synthase (SQS) lanosterol Lanosterol (C30 Triterpenoid Precursor) squalene->lanosterol Squalene Epoxidase Lanosterol Synthase modifications Post-Lanosterol Modifications (Oxidation, Hydroxylation, etc.) lanosterol->modifications Cytochrome P450s (CYPs) ga_c This compound & Other Ganoderic Acids modifications->ga_c

Caption: Simplified MVA pathway leading to Ganoderic Acid biosynthesis.

References

Technical Support Center: Troubleshooting Ganoderenic Acid C Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Ganoderenic acid C, maintaining its stability in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing variable or lower than expected activity in my cell-based assays. Could this be a stability issue?

A1: Yes, inconsistent or diminished biological activity is a strong indicator of this compound degradation in your aqueous experimental setup. Like many triterpenoids, this compound is susceptible to degradation in aqueous environments, with factors such as pH, temperature, and light playing a significant role. Degradation can occur over the typical course of a cell culture experiment (24-72 hours).[1] It is highly recommended to prepare fresh dilutions of this compound from a concentrated stock solution in an organic solvent (e.g., DMSO) immediately before each experiment.

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

A2: The main factors affecting the stability of this compound are:

  • pH: this compound is sensitive to both acidic and alkaline conditions, which can lead to structural rearrangements or degradation.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to light can cause photodegradation. It is crucial to protect solutions containing this compound from light.[1]

  • Aqueous Solution Components: Components within your experimental medium, such as serum proteins in cell culture, can interact with this compound, potentially affecting its stability and bioavailability.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: To ensure the longevity of your this compound, proper preparation and storage are essential.

  • Solvent Selection: For stock solutions, use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation: Dissolve the powdered this compound in the chosen solvent to create a concentrated stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

  • Storage Conditions: Store the aliquots in light-protecting tubes at -20°C or -80°C for long-term storage.[1]

Q4: What are the potential degradation pathways for this compound in aqueous solutions?

A4: While specific degradation pathways for this compound are not extensively documented, based on the structure of lanostane-type triterpenoids, the following are likely degradation routes:

  • Hydrolysis: The lactone ring, a common feature in many ganoderic acids, is susceptible to hydrolysis under both acidic and alkaline conditions, leading to an open-ring structure.

  • Oxidation and Hydroxylation: These are common metabolic and degradation pathways for ganoderic acids, potentially altering the functional groups on the triterpenoid (B12794562) backbone.[2]

  • Reduction: Carbonyl groups within the molecule can be reduced.

  • Isomerization: Changes in pH can potentially lead to isomerization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Step Detailed Protocol/Recommendation
Degradation in Aqueous Media Prepare fresh dilutions for each experiment.Always dilute the concentrated DMSO stock solution into your aqueous buffer or cell culture medium immediately before adding it to your experimental setup. Avoid storing this compound in aqueous solutions for extended periods.
Improper Stock Solution Storage Verify storage conditions and handling.Ensure your stock solution is stored at -20°C or -80°C in light-protected, airtight containers. Avoid multiple freeze-thaw cycles by using single-use aliquots.
Interaction with Media Components Perform a stability test in your specific medium.If using serum-containing media, consider reducing the serum concentration or using a serum-free medium if your experiment allows, as serum proteins can bind to the compound.
Photodegradation Protect solutions from light.Work with this compound solutions in a dimly lit environment and store all solutions in amber vials or tubes wrapped in foil.
Issue 2: Precipitation of the Compound in Aqueous Solution
Possible Cause Troubleshooting Step Detailed Protocol/Recommendation
Low Aqueous Solubility Optimize the final concentration of the organic solvent.When diluting the DMSO stock solution, ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.1% to 0.5%).
pH-dependent Solubility Check and adjust the pH of your aqueous solution.The solubility of acidic compounds like this compound can be pH-dependent. Ensure the pH of your buffer or medium is within a range that favors solubility.
Compound Aggregation Use sonication or gentle warming.After diluting the stock solution, briefly sonicate or gently warm the solution to aid in dissolution and prevent aggregation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution

This protocol outlines a method to determine the stability of this compound in a specific aqueous solution (e.g., buffer, cell culture medium) over time.

Materials:

  • This compound

  • DMSO (anhydrous, high-purity)

  • Aqueous solution of interest (e.g., phosphate-buffered saline (PBS), cell culture medium)

  • HPLC or UPLC-MS/MS system

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Spike the Aqueous Solution: Dilute the stock solution into the aqueous solution to a final concentration of 100 µg/mL. Vortex gently to mix.

  • Aliquot Samples: Dispense 1 mL aliquots of the spiked solution into sterile, light-protecting microcentrifuge tubes for each time point.

  • Incubation: Incubate the tubes under the desired experimental conditions (e.g., 37°C, 5% CO2 for cell culture medium).

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Sample Analysis:

    • Thaw the samples.

    • If necessary, perform a liquid-liquid or solid-phase extraction to separate this compound from the matrix.

    • Analyze the concentration of the remaining this compound in each sample using a validated HPLC or UPLC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation profile.

Protocol 2: HPLC Method for Quantification of this compound

This protocol provides a general HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

Parameter Condition
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and 0.1% formic acid in water
Flow Rate 1.0 mL/min
Detection Wavelength 252 nm
Column Temperature 30°C
Injection Volume 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (B129727) (e.g., 1 mg/mL). From this, prepare a series of working standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with methanol.

  • Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared experimental samples and record the peak areas.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Assessment

G Workflow for this compound Stability Assessment prep_stock Prepare Concentrated Stock Solution (DMSO) spike_solution Spike Aqueous Solution prep_stock->spike_solution aliquot Aliquot Samples for Each Time Point spike_solution->aliquot incubate Incubate under Experimental Conditions aliquot->incubate collect Collect Samples at Designated Time Points incubate->collect freeze Immediately Freeze Samples at -80°C collect->freeze analyze Analyze by HPLC or LC-MS/MS freeze->analyze plot Plot Concentration vs. Time analyze->plot

Caption: A generalized workflow for determining the stability of this compound.

Potential Degradation Pathways

G Potential Degradation Pathways of this compound GAC This compound (Lanostane Triterpenoid) hydrolysis Hydrolysis (Acidic/Alkaline Conditions) GAC->hydrolysis Lactone Ring Opening oxidation Oxidation GAC->oxidation Addition of Oxygen hydroxylation Hydroxylation GAC->hydroxylation Addition of -OH Groups reduction Reduction GAC->reduction Reduction of Carbonyls isomerization Isomerization GAC->isomerization Structural Rearrangement

Caption: Plausible degradation routes for this compound in aqueous media.

References

Technical Support Center: Reverse-Phase HPLC Analysis of Ganoderenic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of Ganoderenic acid C in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting Guide: Improving this compound Resolution

This guide addresses specific issues you may encounter during the HPLC analysis of this compound in a question-and-answer format.

Question 1: Why is my this compound peak showing poor resolution and co-eluting with other peaks?

Answer:

Poor resolution of this compound is a common challenge due to the presence of numerous structurally similar triterpenoids in Ganoderma extracts. The primary causes and solutions are outlined below:

  • Inappropriate Mobile Phase Composition: The choice and composition of your mobile phase are critical for achieving selectivity.

    • Solution:

      • Modify the Gradient Profile: A shallow gradient is often more effective at separating closely eluting compounds. If you are using a steep gradient, try reducing the rate of change of the organic solvent concentration. For complex samples of ganoderic acids, gradient elution is generally superior to isocratic conditions.[1]

      • Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of your separation due to different solvent-analyte interactions.

      • Adjust the Mobile Phase pH: this compound is an acidic compound. Suppressing its ionization by using an acidic mobile phase can significantly improve peak shape and retention. A mobile phase pH that is 2 units below the pKa of the analyte is a good starting point.[2] Commonly used acid modifiers include formic acid, acetic acid, or phosphoric acid at concentrations of 0.1% to 2%.[1][3]

  • Suboptimal Column Chemistry: The stationary phase plays a crucial role in the separation mechanism.

    • Solution:

      • Use a High-Quality C18 Column: A modern, end-capped C18 column is the most common choice for separating ganoderic acids. End-capping minimizes secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) surface, which can cause peak tailing.

      • Consider a Different Stationary Phase: If optimizing the mobile phase on a C18 column does not yield the desired resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

  • Incorrect Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

    • Solution:

      • Optimize Column Temperature: Experiment with temperatures in the range of 25-35°C. Increasing the temperature can decrease mobile phase viscosity, potentially improving efficiency. However, the effect on selectivity can vary, so it should be systematically evaluated.

Question 2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase or other system issues.

  • Secondary Silanol Interactions: Residual silanol groups on the silica packing material can interact with the polar functional groups of this compound, causing tailing.

    • Solution:

      • Use an Acidified Mobile Phase: Adding an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase will suppress the ionization of the silanol groups, reducing these unwanted interactions.[2]

      • Employ an End-Capped Column: Use a high-quality, end-capped C18 column where most of the residual silanols are chemically bonded and deactivated.

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.

    • Solution:

      • Reduce Sample Concentration or Injection Volume: Dilute your sample or inject a smaller volume to see if the peak shape improves.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to active sites that cause tailing.

    • Solution:

      • Flush the Column: Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol) to remove strongly retained compounds.

      • Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.

Question 3: I am observing split peaks for this compound. What could be the problem?

Answer:

Split peaks can arise from issues with the column, the injection solvent, or the presence of a co-eluting impurity.

  • Partially Blocked Inlet Frit or Column Void: Particulates from the sample or system can block the inlet frit of the column, or a void can form in the stationary phase, causing the sample to travel through different paths.

    • Solution:

      • Back-flush the Column: Reverse the column and flush it to dislodge any particulates from the inlet frit.

      • Use Guard Columns and In-line Filters: These will protect your analytical column from particulate contamination.

      • Replace the Column: If a void has formed, the column will likely need to be replaced.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.

    • Solution:

      • Dissolve the Sample in the Initial Mobile Phase: Whenever possible, prepare your sample in the same solvent composition as the start of your gradient.

  • Co-eluting Impurity: What appears to be a split peak may actually be two closely eluting compounds.

    • Solution:

      • Modify Separation Conditions: Alter the mobile phase composition, gradient slope, or temperature to try and resolve the two peaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reverse-phase HPLC method for this compound?

A1: A good starting method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.2% Acetic Acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. A scouting gradient of 5% to 95% B over 30-40 minutes is a good starting point for method development.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 252 nm or 254 nm.

Q2: How can I confirm the identity of the this compound peak in a complex chromatogram?

A2: The most reliable method is to compare the retention time and UV spectrum of your peak with that of a certified reference standard of this compound run under the same conditions. If a standard is not available, LC-MS can be used to confirm the identity based on the mass-to-charge ratio of the compound.

Q3: Is it better to use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile and methanol can be effective. Acetonitrile generally has a lower viscosity, which can lead to higher column efficiency and lower backpressure. However, methanol can offer different selectivity and may be more effective at separating certain ganoderic acid isomers. It is recommended to screen both solvents during method development to determine which provides the best resolution for your specific sample.

Q4: How often should I replace my HPLC column?

A4: Column lifetime depends on factors such as the cleanliness of the samples, the pH of the mobile phase, and the operating pressure. A decline in performance, such as a loss of resolution, increased peak tailing, or a significant increase in backpressure that cannot be resolved by flushing, indicates that the column may need to be replaced. Using a guard column and ensuring proper sample filtration can significantly extend the life of your analytical column.

Data Presentation

Table 1: Comparison of HPLC Conditions for Ganoderic Acid Analysis

ParameterCondition 1Condition 2Condition 3
HPLC System Agilent 1260 InfinityNot SpecifiedHITACHI 6050 pump, HITACHI L-4200 UV-VIS detector
Column Zorbax C18Hypersil Gold aQ Endcapped C18 (100 mm x 2.1, 1.9 µm)Lichrosorb RP-18 (250 × 25 mm, 7 µm)
Mobile Phase Acetonitrile and 0.1% acetic acid (gradient)Acetonitrile and 0.1% phosphoric acid (gradient)Acetonitrile and 2% acetic acid (gradient)
Flow Rate 0.6 mL/min0.2 mL/min0.8 mL/min
Detection Wavelength 254 nm254 nm252 nm
Column Temperature Not Specified35°CNot Specified

Table 2: Example Gradient Program for Separation of Multiple Ganoderic Acids (including this compound)

Time (min)Acetonitrile (%)0.1% Phosphoric Acid (%)
01090
51090
83070
183070
234555
334555
367030
417030
441000
491000
501090
601090

This table is adapted from a method used for the separation of 13 Ganoderma compounds, including this compound.

Experimental Protocols

Protocol 1: Sample Preparation from Ganoderma Fruiting Body

  • Grinding: Grind the dried fruiting body of Ganoderma into a fine powder.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered sample into a flask.

    • Add 20 mL of methanol or ethanol.

    • Perform ultrasonic extraction for 30 minutes.

    • Repeat the extraction process twice, combining the extracts.

  • Filtration and Evaporation:

    • Filter the combined extract.

    • Evaporate the filtrate to dryness under reduced pressure at 40°C.

  • Reconstitution and Filtration:

    • Re-dissolve the dried residue in a known volume of methanol (e.g., 10 mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Protocol 2: General HPLC Analysis

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject a series of known concentrations of this compound reference standard to establish a calibration curve.

  • Sample Injection: Inject the prepared sample extracts.

  • Data Acquisition: Record the chromatograms and integrate the peak areas.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column and Hardware cluster_peak_shape Peak Shape Issues start Poor Resolution of This compound q_gradient Is the gradient shallow enough? start->q_gradient s_gradient Decrease gradient slope (e.g., slower %B change/min) q_gradient->s_gradient No q_organic Have you tried a different organic modifier? q_gradient->q_organic Yes s_gradient->q_organic s_organic Switch between Acetonitrile and Methanol q_organic->s_organic No q_ph Is the mobile phase acidic? q_organic->q_ph Yes s_organic->q_ph s_ph Add 0.1% Formic or Acetic Acid to the aqueous phase q_ph->s_ph No q_column_type Are you using a modern, end-capped C18 column? q_ph->q_column_type Yes s_ph->q_column_type s_column_type Consider a new, high-performance C18 or alternative phase column q_column_type->s_column_type No q_temp Have you optimized the column temperature? q_column_type->q_temp Yes s_column_type->q_temp s_temp Systematically test temperatures between 25-35°C q_temp->s_temp No q_tailing Is the peak tailing? q_temp->q_tailing Yes s_temp->q_tailing s_tailing Check for secondary interactions (acidify mobile phase) or column overload q_tailing->s_tailing Yes q_split Is the peak splitting? q_tailing->q_split No s_tailing->q_split s_split Check for blocked frit, injection solvent mismatch, or co-elution q_split->s_split Yes end_node Improved Resolution q_split->end_node No s_split->end_node Experimental_Workflow sample Ganoderma Sample (Fruiting Body) powder Grind to Fine Powder sample->powder extraction Ultrasonic Extraction with Methanol/Ethanol powder->extraction filter_evap Filter and Evaporate to Dryness extraction->filter_evap reconstitute Reconstitute in Methanol filter_evap->reconstitute filter_vial Filter (0.22 µm) into HPLC Vial reconstitute->filter_vial hplc RP-HPLC Analysis filter_vial->hplc data Data Acquisition and Analysis hplc->data

References

Overcoming low solubility of Ganoderenic acid C in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of Ganoderenic acid C in cell culture media.

Troubleshooting Guides

Issue: Precipitate Formation Upon Addition of this compound to Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. However, upon diluting it into my cell culture medium, a precipitate immediately forms. What is causing this, and how can I resolve it?

Answer: This is a common issue known as "crashing out," which occurs with hydrophobic compounds like this compound.[1][2] The compound is soluble in the organic solvent (DMSO) but becomes insoluble when introduced into the aqueous environment of the cell culture medium.[1][2]

Here are potential causes and their corresponding solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media surpasses its aqueous solubility limit.Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid change in solvent polarity, leading to precipitation.Perform serial dilutions. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Adding the compound dropwise while gently vortexing can also help.
Low Media Temperature The solubility of many compounds, including this compound, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, high final concentrations can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.1% to 0.5%.Optimize your stock solution concentration to ensure the final DMSO concentration in your culture medium is non-toxic. If solubility issues persist at low DMSO concentrations, consider using co-solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Ganoderenic acids, as triterpenoids, are generally soluble in organic solvents.[3] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions. Ethanol can also be an effective solvent. It is recommended to use high-purity, anhydrous DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.

Q2: How should I prepare and store a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in pure DMSO to a high concentration (e.g., 10-50 mM). Gentle warming to 37°C and/or brief sonication can aid in complete dissolution. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q3: My compound is still precipitating even after following the troubleshooting steps. What other options do I have?

A3: If precipitation persists, you can explore the use of co-solvents or solubility enhancers. Options include:

  • Co-solvents: Using a mixture of solvents like PEG400 or glycerin in combination with DMSO might improve solubility.

  • Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

  • Nanoparticle Encapsulation: For in vivo studies or specialized in vitro systems, encapsulating this compound into nanoparticles can enhance its stability and solubility in aqueous environments.

Q4: Could the observed lack of biological effect of this compound be related to its poor solubility?

A4: Yes, poor solubility can lead to an inaccurate final concentration of the compound in the cell culture medium, resulting in inconsistent or weaker-than-expected biological effects. It is crucial to ensure that this compound is fully dissolved in the final working solution. Visual inspection for any precipitate is a critical first step.

Data Presentation

Table 1: Solubility of Related Ganoderic Acids in Common Organic Solvents

CompoundSolventApproximate SolubilityReference
Ganoderic Acid DDMSO~30 mg/mL
Ganoderic Acid DEthanol~30 mg/mL
Ganoderic Acid DDimethyl Formamide~30 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell Culture

This protocol describes the preparation of a final working solution of this compound in cell culture medium from a DMSO stock solution.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

    • Vortex vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate briefly to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • Pre-warm your complete cell culture medium to 37°C.

    • To minimize precipitation, first, dilute your high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM).

  • Prepare the Final Working Solution:

    • Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.

  • Final Check:

    • After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treatment: Remove the old medium and treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the same final concentration of DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Downstream Assays Stock_Solution Prepare this compound Stock Solution in DMSO Working_Solution Prepare Final Working Solution in Pre-warmed Media Stock_Solution->Working_Solution Treatment Treat Cells with This compound Working_Solution->Treatment Cell_Seeding Seed Cells in Appropriate Plates Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot

Caption: A typical experimental workflow for investigating the effects of this compound.

signaling_pathway Plausible Signaling Pathways Modulated by Ganoderenic Acids cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway Ganoderenic_Acid Ganoderenic Acids IKK IKK Ganoderenic_Acid->IKK inhibition Bax Bax Ganoderenic_Acid->Bax upregulation Bcl2 Bcl-2 Ganoderenic_Acid->Bcl2 downregulation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammatory Gene Expression NFkB_nucleus->Inflammation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Plausible signaling pathways modulated by Ganoderenic Acids, including NF-κB and apoptosis.

References

Technical Support Center: Ganoderenic Acid C Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for the successful purification of Ganoderenic acid C from Ganoderma species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a highly oxygenated lanostane-type triterpenoid (B12794562) found in medicinal mushrooms of the Ganoderma genus. Its purification is challenging due to several factors:

  • Low Abundance: It is often present in low concentrations within a complex mixture of structurally similar triterpenoids.

  • Structural Similarity: Dozens of other ganoderic and ganoderenic acids with very similar polarities and chromatographic behaviors exist in the crude extract, making separation difficult[1][2].

  • Potential for Degradation: Some ganoderic acids can be unstable under certain conditions, such as harsh pH or high temperatures, which can lead to degradation during extraction and purification[3][4].

Q2: What are the principal methods used for purifying this compound?

A multi-step approach is typically required, starting with broad separation techniques and moving towards high-resolution methods. The common workflow includes:

  • Extraction: Solid-liquid extraction from dried, powdered Ganoderma mycelia or fruiting bodies using an organic solvent like ethanol[5].

  • Initial Cleanup/Fractionation: The crude extract is often subjected to solvent partitioning or open column chromatography (e.g., using silica (B1680970) gel or Sephadex LH-20) to remove unrelated compounds and enrich the triterpenoid fraction.

  • High-Resolution Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are the most effective methods for isolating this compound from other closely related triterpenoids.

  • Final Polishing: Crystallization is often used as a final step to achieve high purity.

Q3: Which analytical methods are used to assess the purity of this compound?

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or UV detector is the most common method for routine purity assessment and quantification. The detection wavelength is typically set around 252 nm or 257 nm. For more sensitive and specific analysis, especially for identifying trace impurities, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is preferred.

General Purification Workflow

The diagram below illustrates a typical workflow for the isolation of this compound.

G cluster_0 Upstream Processing cluster_1 Purification Stages cluster_2 Quality Control A Ganoderma lucidum (Fruiting Body/Mycelia) B Drying & Grinding A->B C Solvent Extraction (e.g., 80% Ethanol, UAE) B->C D Crude Triterpenoid Extract C->D E Initial Cleanup (Solvent Partitioning / Silica Gel CC) D->E F Enriched Triterpenoid Fraction E->F G High-Resolution Separation (Prep-HPLC / HSCCC) F->G H Collected Fractions of GAcC G->H I Crystallization (e.g., from Methanol) H->I QC1 HPLC-DAD Analysis H->QC1 J High-Purity this compound I->J QC2 Structure ID (NMR, MS) J->QC2 G Start Problem: Poor HPLC Purity Cause1 Co-eluting Impurities (Similar Polarity) Start->Cause1 Cause2 Peak Tailing or Fronting Start->Cause2 Sol1a Optimize Mobile Phase: - Adjust solvent ratio - Modify pH (add acid) Cause1->Sol1a Sol1b Optimize Gradient: - Decrease slope (slower gradient) - Increase run time Cause1->Sol1b Sol1c Try Alternative Method: High-Speed Counter-Current Chromatography (HSCCC) Cause1->Sol1c Sol2a Reduce Sample Load: - Lower concentration - Smaller injection volume Cause2->Sol2a Sol2b Check Column Health: - Flush or replace column - Use guard column Cause2->Sol2b G A Two-Phase Solvent System B Stationary Phase (SP) A->B C Mobile Phase (MP) A->C E HSCCC Coil Column (Centrifugal Field) B->E Fill G MP is pumped through SP C->G Pump D Sample dissolved in SP + MP mixture D->E Injection F SP is retained in column E->F E->G H Compounds partition based on Kd = [SP]/[MP] G->H I Separated Compounds Elute with MP H->I

References

Technical Support Center: Enhancing Ganoderenic Acid C Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Ganoderenic acid C.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue Potential Causes Recommended Solutions
Low Yield of this compound 1. Raw Material Quality: The concentration of ganoderenic acids can vary significantly between different strains and parts of Ganoderma lucidum (fruiting body, mycelium, spores).[1]- Ensure the use of a high-quality, verified source of Ganoderma lucidum. Cultivated sources may have higher concentrations of ganoderic acids compared to wild ones.[1] - Consider using the fruiting bodies, as they are a common and reliable source.[2]
2. Inefficient Extraction Method: Simple methods like maceration may result in lower yields.[1]- Employ more advanced techniques like Ultrasound-Assisted Extraction (UAE) to improve efficiency by disrupting cell walls.[1] - For a "green" and potentially high-yield method, consider Supercritical CO2 Extraction.
3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can significantly reduce yield.- Temperature: Higher temperatures can increase solubility, but excessive heat may degrade the compound. For UAE, a temperature of around 45°C has been shown to be effective. For other methods, temperatures up to 60°C have been used successfully. - Time: Ensure sufficient extraction time. For UAE, 45 minutes has been reported as optimal. Maceration may require a much longer duration. - Particle Size: Grind the dried Ganoderma lucidum into a fine powder to increase the surface area for solvent interaction.
4. Inappropriate Solvent Selection: The polarity of the solvent is crucial for effective extraction.- Ethanol (B145695) (80-100%) is a widely recommended solvent, offering a good balance of efficiency and safety. - Other effective organic solvents include methanol (B129727) and ethyl acetate (B1210297).
Sample Contamination (e.g., with proteins, pigments) 1. Impurities from Raw Material: The initial extract will contain various other compounds from the mushroom.- Perform a liquid-liquid partitioning step. For instance, a hexane (B92381) wash can remove highly nonpolar compounds like fats. - For protein removal, the Sevag method, which uses a mixture of chloroform (B151607) and n-butanol, can be effective.
2. Co-extraction of Similar Compounds: Other triterpenoids and compounds with similar polarities may be extracted alongside this compound.- Utilize column chromatography for purification. Silica (B1680970) gel columns are often used for initial cleanup. - For higher purity, Reversed-Phase C18 High-Performance Liquid Chromatography (HPLC) is highly effective for separating specific ganoderic acids.
Difficulty in Separating Specific Ganoderic Acids 1. Similar Retention Times in HPLC: The structural similarity of different ganoderic acids can make their separation challenging.- Optimize HPLC Mobile Phase: Adjust the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with a small percentage of acetic acid) to improve resolution. - Adjust Flow Rate: A slower flow rate can sometimes improve separation. - Change Column: Consider using a column with a different stationary phase or a longer column for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: While various organic solvents like methanol and ethyl acetate are effective, 80% ethanol is frequently recommended. It provides a good balance between extraction efficiency and safety, having lower toxicity compared to chlorinated solvents. Some studies have found that 100% ethanol at elevated temperatures can also yield excellent results for triterpenoids.

Q2: Should I use the fruiting body, mycelium, or spores of Ganoderma lucidum for extraction?

A2: Ganoderenic acids are present in all three parts, but their concentrations can differ. Fruiting bodies are a very common source material for extraction. Fermentation of mycelia in liquid culture can allow for more controlled production and potentially higher yields of specific ganoderic acids. Spores also contain ganoderic acids and their use is being explored to enhance production.

Q3: How can I accurately quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the most accurate and widely used method for quantifying individual ganoderic acids. This technique separates the different compounds in the extract, allowing for precise measurement of this compound when compared to a reference standard. UV-spectrophotometry can be less accurate due to interference from other structurally similar compounds.

Q4: What are the optimal storage conditions for purified this compound?

A4: this compound should be stored at low temperatures to prevent degradation. For long-term storage (months), -80°C is recommended. For shorter periods (up to a month), -20°C is suitable. It is also crucial to protect the compound from light and to aliquot solutions to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparison of Extraction Methods for Ganoderic Acids

Extraction MethodSolventSource MaterialKey ParametersReported Yield/ConcentrationReference
Ultrasound-Assisted Extraction80% EthanolG. lucidum45°C, 45 minutes, 1:20 w/vGanoderic Acid A: 173.965 ± 3.182 µg/mL
Hot Solvent ExtractionEthanolGanoderma species1 hour, 32:1 solvent:solute1.74%
Hot Solvent ExtractionWaterGanoderma species1 hour, 32:1 solvent:solute1.56%
Maceration95% EthanolG. lucidum24 hours, room temp.-
Response Surface Methodology Optimized100% EthanolG. lucidum60.22°C, 6 hoursGanoderic acid H: 2.09 mg/g
Supercritical CO2 ExtractionCO2Cultivated G. lucidum-1.13%

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Material Preparation: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder.

  • Extraction:

    • Mix the powdered G. lucidum with 80% ethanol in a flask at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes at a controlled temperature of 45°C.

  • Filtration: After sonication, filter the mixture to separate the solid residue from the liquid extract.

  • Repetition: For maximum yield, repeat the extraction process on the residue two more times with fresh solvent.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

  • Preparation of Crude Extract: Dissolve the dried crude extract in a minimal amount of the initial mobile phase solvent.

  • Silica Gel Chromatography (Initial Cleanup):

    • Pack a column with silica gel.

    • Load the dissolved crude extract onto the column.

    • Elute with a gradient of chloroform and acetone.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Reversed-Phase C18 HPLC (Final Purification):

    • Pool the fractions containing the target compounds and evaporate the solvent.

    • Dissolve the residue in the HPLC mobile phase.

    • Inject the sample into a semi-preparative or preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile and 0.1% aqueous acetic acid.

    • Monitor the elution at 252 nm and collect the peak corresponding to this compound.

  • Crystallization:

    • Evaporate the solvent from the collected fraction.

    • Recrystallize the solid from methanol to obtain high-purity crystals of this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage raw_material Dried & Powdered Ganoderma lucidum extraction Ultrasound-Assisted Extraction (80% Ethanol, 45°C, 45 min) raw_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel hplc Reversed-Phase C18 HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound quantification Quantification (HPLC) pure_compound->quantification storage Storage (-20°C to -80°C) pure_compound->storage

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway GA_C This compound IKK IKK GA_C->IKK Inhibits JAK2 JAK2 GA_C->JAK2 Inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, etc.) NFkB_nucleus->Inflammatory_Genes activates Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer (nucleus) STAT3->STAT3_dimer dimerizes & translocates Target_Genes Target Gene Expression STAT3_dimer->Target_Genes activates

Caption: Inhibition of NF-κB and JAK/STAT signaling pathways by this compound.

References

Ganoderenic acid C degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention of Ganoderenic Acid C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a lanostane-type triterpenoid (B12794562) isolated from Ganoderma lucidum, a well-known medicinal mushroom. Its stability is crucial for obtaining reliable and reproducible results in experimental settings, as degradation can lead to a loss of biological activity and the formation of unknown byproducts.

Q2: What are the primary factors that contribute to the degradation of this compound?

The stability of this compound is influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • pH: Extreme pH conditions, both acidic and alkaline, can promote degradation.

  • Light Exposure: Prolonged exposure to light, particularly UV light, may cause photodegradation.[1]

  • Solvent Type: The choice of solvent can impact stability. Protic solvents may be more conducive to degradation than aprotic solvents.

  • Presence of Oxidizing Agents: this compound can be susceptible to oxidation.

  • Interactions with Media Components: In cell culture experiments, components of the media, such as serum proteins, may interact with this compound and affect its stability.[1]

Q3: How can I detect the degradation of my this compound sample?

Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The appearance of new peaks or a decrease in the area of the parent peak in the chromatogram are indicative of degradation.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected biological activity in cell-based assays.
  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before use.

    • Minimize Light Exposure: Protect your stock solutions and experimental setups from direct light.

    • Optimize Serum Concentration: If possible, reduce the serum concentration in your culture medium during treatment, as serum components can sometimes interact with the compound.[1]

    • Conduct a Stability Test: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂).[1]

Issue 2: Appearance of unknown peaks in HPLC/UPLC-MS analysis of a stored solution.
  • Possible Cause: Degradation of this compound during storage.

  • Troubleshooting Steps:

    • Check Storage Conditions: Ensure that stock solutions are stored at or below -20°C in a tightly sealed, light-protected container. For long-term storage of solid material, desiccation is recommended.

    • Use Aprotic Solvents: For stock solutions, prefer high-purity, anhydrous aprotic solvents like DMSO or ethanol.

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use vials.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or medium using HPLC.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, methanol, cell culture medium)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) in the same solvent.

  • Incubation: Aliquot the working solution into several vials and incubate them under the desired stress conditions (e.g., specific temperature, pH, or light exposure). Include a control sample stored at -20°C.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the stress condition and immediately analyze it by HPLC.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic or acetic acid is commonly used.

    • Detection: Monitor the eluent at a wavelength of approximately 252 nm.

    • Quantification: Determine the concentration of this compound at each time point by comparing the peak area to a calibration curve prepared from freshly made standards.

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration against time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its degradation pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-MS system

Procedure:

  • Prepare Solutions: Prepare solutions of this compound in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a solution to UV light.

  • Neutralization and Analysis: After a set period, neutralize the acidic and basic solutions. Analyze all samples using an HPLC-MS system to identify the degradation products by comparing their mass-to-charge ratios with the parent compound.

Data Presentation

Table 1: Factors Influencing this compound Stability

FactorConditionEffect on StabilityPrevention/Mitigation
Temperature High TemperatureIncreased degradation rateStore at -20°C or below.[1]
pH Acidic or AlkalinePotential for hydrolysis and isomerizationMaintain neutral pH; use appropriate buffers.
Light UV or prolonged light exposurePhotodegradationStore in amber vials or protect from light.
Solvent Protic solvents (e.g., methanol)May facilitate degradationUse aprotic solvents (e.g., DMSO) for stock solutions.
Oxygen Presence of air/oxidizing agentsOxidationStore under an inert atmosphere (e.g., nitrogen or argon).
Cell Culture Media Serum and other componentsPotential interactions and degradationPrepare fresh solutions; consider serum-free media for treatment.

Visualizations

Ganoderenic_Acid_Degradation_Pathways GAC This compound Isomers Isomerization Products GAC->Isomers Isomerization Oxidized Oxidized Products GAC->Oxidized Oxidation Photo Photodegradation Products GAC->Photo Photodegradation Acid Acidic Conditions Acid->Isomers Oxidation Oxidizing Agents Oxidation->Oxidized Light Light Exposure Light->Photo

Caption: Potential degradation pathways of this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_work Prepare Working Solution (e.g., 50 µg/mL in test solvent) prep_stock->prep_work incubate Incubate at Desired Condition (e.g., 37°C, specific pH, light) prep_work->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample hplc Analyze by HPLC-UV/MS sample->hplc data Quantify and Plot Concentration vs. Time hplc->data

Caption: Experimental workflow for this compound stability assessment.

Ganoderic_Acid_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGR (Rate-limiting step) ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp squalene Squalene fpp->squalene lanosterol Lanosterol squalene->lanosterol ganoderic_acids Ganoderic Acids (including this compound) lanosterol->ganoderic_acids Multiple Enzymatic Steps (Oxidation, Reduction, etc.)

References

Technical Support Center: Bioanalysis of Ganoderenic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges in the bioanalysis of Ganoderenic acid C, with a specific focus on minimizing and managing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1] Given the complexity of biological samples, endogenous substances like phospholipids (B1166683) are a major cause of these interferences in LC-MS/MS analysis.[2] Evaluating and mitigating matrix effects is a critical part of method development and validation to ensure reliable results.[1]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method is the post-extraction addition technique.[3] This involves comparing the peak area of this compound in a "post-extraction spike" sample (blank matrix extract spiked with the analyte) to the peak area of a neat standard solution at the same concentration. A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. Values between 80% and 120% are often considered acceptable.

Q3: Which sample preparation technique is most effective for reducing matrix effects?

A3: While simple protein precipitation (PPT) is fast, it is often insufficient for removing key interferences like phospholipids. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer significantly better sample cleanup. SPE is widely regarded as the most powerful technique for producing clean extracts and minimizing matrix effects by selectively isolating the analyte.

Q4: What type of internal standard (IS) is best for this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound, as it has nearly identical chemical and physical properties and can effectively compensate for matrix effects. However, SIL standards for specific ganoderic acids are often not commercially available. The next best option is a structural analogue that shares key functional groups and similar chromatographic behavior. For other ganoderic acids, compounds like hydrocortisone (B1673445) have been used. It is crucial to select an IS that co-elutes with the analyte to ensure they experience the same matrix conditions.

Q5: Which LC-MS ionization technique and polarity are recommended for this compound?

A5: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used. Some studies on similar compounds found that APCI provided a more stable signal and lower baseline noise. Ganoderic acids can be detected in both positive and negative ion modes. However, negative ion mode (ESI-) is frequently used and often provides a strong signal for the deprotonated molecule [M-H]⁻. For this compound (MW ≈ 514.65 g/mol ), the expected precursor ion in negative mode would be m/z 513.3. It is advisable to evaluate both ionization sources and polarities during method development.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Ion Suppression (Matrix Effect < 80%)Insufficient Sample Cleanup: Co-elution of matrix components (e.g., phospholipids).1. Switch from Protein Precipitation to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Optimize the SPE wash steps to better remove interferences.
Suboptimal Chromatography: Analyte peak co-elutes with a region of high matrix interference.1. Modify the LC gradient to better separate this compound from the suppression zone. 2. Consider a smaller particle size column (UPLC) for higher resolution.
Inconsistent Results / High Variability Relative Matrix Effect: Different lots of the biological matrix have varying levels of interfering components.1. Ensure the chosen internal standard closely tracks the analyte's behavior. A stable isotope-labeled IS is ideal. 2. Improve the sample cleanup method to remove the source of variability.
Poor Extraction Recovery: The sample preparation method is not efficiently extracting the analyte.1. Optimize the pH and solvent composition for LLE or the sorbent and elution solvent for SPE. 2. Use the pre- and post-extraction spike method to calculate and optimize recovery.
Poor Peak Shape (Tailing, Broadening, Splitting)Injection Solvent Incompatibility: The solvent used to reconstitute the final extract is too strong compared to the initial mobile phase.1. Reconstitute the dried extract in the initial mobile phase or a weaker solvent.
Column Contamination/Degradation: Buildup of matrix components on the analytical column.1. Use a guard column to protect the analytical column. 2. Implement a column wash method between sample batches. 3. If the problem persists, replace the column.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques & Efficacy (Illustrative data based on typical performance for triterpenoid (B12794562) analysis)

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) 85 - 105%40 - 90% (High Suppression)Fast and simplePoor removal of phospholipids and other interferences.
Liquid-Liquid Extraction (LLE) 70 - 95%75 - 110% (Moderate Suppression)Better cleanup than PPT.Can be labor-intensive and require large solvent volumes.
Solid-Phase Extraction (SPE) 80 - 105%90 - 110% (Minimal Suppression)Excellent cleanup, high selectivity, and amenable to automation.Higher cost and requires more method development.

Table 2: Typical Starting LC-MS/MS Parameters for this compound Analysis

ParameterTypical Setting
LC Column C18 Reverse-Phase (e.g., ACQUITY UPLC BEH C18, 1.7 µm).
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Acetic Acid.
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic Acid.
Flow Rate 0.3 - 0.8 mL/min.
Column Temperature 30 - 40 °C.
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Polarity Negative ([M-H]⁻) or Positive ([M+H]⁺); Negative is common.
Precursor Ion (m/z) ~513.3 (for [M-H]⁻).
Scan Type Multiple Reaction Monitoring (MRM).

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction addition method to calculate matrix effect (ME) and recovery (RE).

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase solvent (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., plasma) and process it through your entire extraction procedure. In the final step, spike the resulting clean extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Take a blank biological matrix sample and spike it with this compound before the extraction procedure begins. The concentration should be chosen to result in the same final theoretical concentration as Set A.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and record the mean peak area for the analyte from at least three replicates.

  • Calculate Results:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Protocol 2: Recommended Solid-Phase Extraction (SPE) for Triterpenoids

This is a general protocol for a reverse-phase SPE cartridge, which should be optimized for this compound.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., polymeric reverse-phase) sequentially with 1-2 mL of methanol, followed by 1-2 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading: Pre-treat the biological sample (e.g., dilute plasma 1:1 with 4% phosphoric acid) and load it onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5-10% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute this compound from the cartridge using a small volume (e.g., 1 mL) of a strong organic solvent like methanol or acetonitrile.

  • Dry-Down and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) spike Spike with Internal Standard start->spike extract Extraction (SPE or LLE) spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Data Processing & Quantification detect->quantify

Caption: General workflow for this compound bioanalysis.

G start Problem: High Matrix Effect (ME <80% or >120%) q1 Is sample preparation using SPE or LLE? start->q1 sol_ppt Action: Switch from PPT to a more rigorous method like SPE. q1->sol_ppt No q2 Is LC peak resolved from suppression zone? q1->q2 Yes sol_ppt->q2 sol_chrom Action: Modify LC gradient (e.g., make it shallower) to improve separation. q2->sol_chrom No q3 Is a suitable Internal Standard used? q2->q3 Yes sol_chrom->q3 sol_is Action: Use a stable isotope-labeled or a close structural analog IS. q3->sol_is No end Solution: Matrix Effect Minimized q3->end Yes sol_is->end

Caption: Troubleshooting decision tree for high matrix effects.

ESI_Suppression Mechanism of Ion Suppression in ESI Source cluster_droplet ESI Droplet cluster_gas_phase Gas Phase (To Mass Analyzer) A Analyte (this compound) A_ion [Analyte-H]⁻ A->A_ion Successful Ionization Evaporation Solvent Evaporation & Droplet Shrinkage M1 Matrix Interference M_ion [Matrix-H]⁻ M1->M_ion Preferential Ionization M2 Matrix Interference M2->A Suppresses Analyte Ionization Competition Competition for Surface & Charge

Caption: Competition for charge in an ESI droplet.

References

Technical Support Center: Refining Protocols for Consistent Ganoderenic Acid C Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable experimental results when working with Ganoderenic acid C.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Ganoderenic acid and Ganoderic acid?

A1: The terms "Ganoderenic acid" and "Ganoderic acid" are often used interchangeably in the literature, which can lead to confusion. Both are triterpenoids isolated from Ganoderma lucidum. While they share a core structure, the specific nomenclature can differ based on minor structural variations. It is crucial to verify the exact compound structure and use a consistent naming convention based on the certificate of analysis for your standard.

Q2: What are the optimal storage conditions for this compound?

A2: To prevent degradation, this compound should be stored at low temperatures. For long-term storage, -80°C is recommended. For short-term storage (up to one month), -20°C is suitable.[1] It is also advisable to protect the compound from light and aliquot solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What are the known biological activities and signaling pathways of this compound?

A3: this compound has demonstrated significant anti-inflammatory and anti-cancer properties.[2][3] Its primary mechanism of action involves the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1).[2] These pathways are crucial in regulating inflammatory responses. Evidence also suggests its involvement in apoptosis-related mechanisms.

Troubleshooting Guide

Low Yield of this compound

Issue: The yield of this compound from extraction and purification is consistently low.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor Quality Raw Material The concentration of ganoderic acids varies significantly between different strains and parts (fruiting body, spores, mycelium) of Ganoderma lucidum. Cultivated G. lucidum may have higher levels than wild samples. Solution: Ensure you are using a high-quality, verified source material.
Inefficient Extraction Solvent Ganoderenic acids are triterpenoids and are readily soluble in organic solvents. Solution: Ethanol (B145695) is a good starting choice due to its efficiency and lower toxicity. Methanol (B129727) and ethyl acetate (B1210297) are also effective. Optimize the polarity of your solvent system.
Suboptimal Extraction Method Simple maceration may result in lower yields. Solution: Ultrasound-Assisted Extraction (UAE) can significantly improve efficiency by disrupting cell walls. Supercritical CO2 extraction is a more advanced, "green" method that can also yield good results.
Inadequate Extraction Parameters Temperature, time, and particle size all play a crucial role. Solution: For UAE, a temperature of around 45°C for 45 minutes has been shown to be effective. Grinding the dried Ganoderma lucidum into a fine powder increases the surface area for solvent interaction.
Submerged Culture Issues For production via submerged culture, inadequate oxygen supply can limit the accumulation of ganoderic acids. Solution: Ensure adequate air supply in liquid static cultures.
Inconsistent Bioactivity Results

Issue: Experimental results for the biological activity of this compound are not reproducible.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Off-Target Effects The observed effect may be independent of the intended target. Solution: Use the lowest effective concentration of this compound, determined through dose-response studies. Employ orthogonal assays to confirm findings using different experimental methods.
Cellular Health and Variability Inconsistent cell passage number and health can influence outcomes. Solution: Ensure consistent cell culture conditions, including passage number and confluency.
Compound Stability This compound can degrade under certain conditions. Solution: Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. Be mindful of the pH and temperature of your experimental buffers, as acidic conditions and excessive heat can cause degradation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

This protocol describes a common and efficient method for extracting Ganoderenic acids from Ganoderma lucidum.

Methodology:

  • Preparation of Material: Dry the Ganoderma lucidum fruiting bodies and grind them into a fine powder.

  • Extraction:

    • Mix the powdered G. lucidum with 80% ethanol in a flask at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 45°C.

  • Filtration: After sonication, filter the mixture to separate the extract from the solid residue.

  • Repetition: For maximum efficiency, repeat the extraction process on the residue two more times with fresh solvent.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the steps for purifying this compound from a crude extract.

Methodology:

  • Preparation of Crude Extract: Dissolve the dried crude extract in a minimal amount of the initial mobile phase solvent.

  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel (200-300 mesh) column packed in chloroform (B151607).

    • Load the dissolved crude extract onto the column.

    • Elute the column with a gradient of chloroform and acetone.

    • Collect fractions and monitor using Thin Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles to a this compound standard.

  • Reversed-Phase C18 Chromatography:

    • Pool the enriched fractions and evaporate the solvent.

    • Dissolve the residue in the mobile phase.

    • Use a reversed-phase C18 column and elute with a gradient of water and methanol.

    • Collect fractions containing this compound.

  • Crystallization:

    • Pool the purified fractions and evaporate the solvent.

    • Recrystallize the solid from methanol to obtain high-purity this compound crystals.

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol provides a method for the accurate quantification of this compound in an extract.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of a this compound standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve a known amount of the extract in methanol.

    • Filter the solution through a 0.2 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1% aqueous acetic acid or 2% acetic acid.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection Wavelength: 252 nm or 257 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject each standard solution to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample extract.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Ganoderic Acids

Extraction MethodSolventSource MaterialReported Yield/ConcentrationReference
Ultrasound-Assisted MacerationEthanolG. lucidum (Reishi)Ganoderic Acid A: 173.965 ± 3.182 µg/mL
Hot Solvent ExtractionEthanolGanoderma species1.74%
Hot Solvent ExtractionWaterGanoderma species1.56%
Supercritical CO2 ExtractionCO2Cultivated G. lucidum1.13%
Supercritical CO2 ExtractionCO2Wild G. lucidum1.29%
Liquid Static Culture-G. lucidum MyceliaTotal of 5 GAs: up to 986.53 mg/L

Visualizations

Ganoderenic_Acid_C_Extraction_Workflow raw_material Dried & Powdered Ganoderma lucidum extraction Ultrasound-Assisted Extraction (80% Ethanol, 45°C) raw_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract Ganoderenic_Acid_C_Purification_Workflow crude_extract Crude Extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel enriched_fractions Enriched Fractions silica_gel->enriched_fractions rp_hplc Reversed-Phase HPLC (C18) enriched_fractions->rp_hplc pure_fractions Purified Fractions rp_hplc->pure_fractions crystallization Crystallization (Methanol) pure_fractions->crystallization pure_compound Pure Ganoderenic Acid C crystallization->pure_compound NFkB_Signaling_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylation nfkb_ikb NF-κB-IκBα Complex (Inactive) ikb_kinase->nfkb_ikb Phosphorylation of IκBα nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb_ikb->nfkb_active IκBα Degradation nucleus Nucleus gene_transcription Gene Transcription (Pro-inflammatory mediators) nfkb_active->gene_transcription Translocation to Nucleus ga_c This compound ga_c->ikb_kinase Inhibition

References

Validation & Comparative

A Comparative Guide to the Analysis of Ganoderenic Acid C: Cross-Validation of HPLC and UPLC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Ganoderma species and their bioactive compounds, the accurate and reliable quantification of ganoderenic acids, such as Ganoderenic acid C, is of paramount importance. High-Performance Liquid Chromatography (HPLC) with UV detection has long been the standard for such analyses. However, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a powerful alternative, offering enhanced sensitivity and specificity. This guide presents a comprehensive cross-validation of these two analytical techniques, supported by experimental data, to assist in the selection of the most suitable method for specific research needs.

The choice between HPLC and UPLC-MS for the analysis of this compound and other ganoderenic acids often involves a trade-off between the robustness and accessibility of HPLC and the superior sensitivity and specificity of UPLC-MS.[1] While HPLC-UV is a reliable and cost-effective method well-suited for routine quality control of major ganoderenic acids, UPLC-MS/MS is the preferred method for comprehensive profiling, analysis of trace-level compounds, and research applications where high sensitivity and specificity are critical.[1][2]

At a Glance: Key Performance Metrics

The following table summarizes the key performance metrics for the analysis of ganoderenic acids using both HPLC and UPLC-MS techniques, compiled from published validation studies.

Performance MetricHPLC-UVUPLC-MS/MS
Linearity (r²) >0.998[1]>0.998[1]
Limit of Detection (LOD) 0.34 - 2.2 µg/mL0.66 - 6.55 µg/kg
Limit of Quantitation (LOQ) 1.01 - 4.23 µg/mL2.20 - 21.84 µg/kg
Precision (RSD) Intra-day: 0.81-3.20% Inter-day: 0.40-3.67%Intra-day: <6.8% Inter-day: <8.1%
Accuracy/Recovery 97.09 - 100.79%89.1 - 114.0%

Experimental Workflows

The general workflow for the analysis of ganoderenic acids involves sample preparation, chromatographic separation, detection, and data analysis. The primary distinctions between the HPLC and UPLC-MS workflows are found in the separation efficiency and the detection method.

experimental_workflows cluster_0 General Workflow sample_prep Sample Preparation (Extraction, Filtration) chromatography Chromatographic Separation sample_prep->chromatography detection Detection chromatography->detection hplc_separation HPLC Separation (C18 Column) uplc_separation UPLC Separation (Sub-2 µm Column) data_analysis Data Analysis (Quantification) detection->data_analysis uv_detection UV Detection (~252 nm) ms_detection Mass Spectrometry (MS/MS) hplc_separation->uv_detection uplc_separation->ms_detection

Figure 1. Generalized experimental workflows for HPLC and UPLC-MS analysis of ganoderenic acids.

Detailed Experimental Protocols

Reproducible and accurate quantification relies on detailed and validated protocols. The following sections provide representative experimental methodologies for both HPLC and UPLC-MS analysis of this compound, based on established literature.

HPLC-UV Method for this compound Analysis

This method is suitable for the quantification of major ganoderenic acids and for routine quality control.

1. Sample Preparation:

  • Accurately weigh 1.0 g of powdered Ganoderma sample.

  • Extract with 20 mL of chloroform (B151607) in an ultrasonic water bath for 30 minutes.

  • Repeat the extraction process twice.

  • Combine the extracts, filter, and evaporate to dryness under reduced pressure at 40°C.

  • Dissolve the residue in methanol (B129727) and make up to a final volume of 25 mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: Kromasil C18 (4.6 mm x 250 mm, 5 µm) or similar.

  • Mobile Phase: A gradient elution of acetonitrile (B52724) (A) and water containing 0.03% phosphoric acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 252 nm.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

3. Quantification:

  • Quantification is based on a calibration curve generated from a certified reference standard of this compound.

UPLC-MS/MS Method for this compound Analysis

This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderenic acids, including those present at low concentrations.

1. Sample Preparation:

  • Sample preparation follows the same procedure as the HPLC-UV method. For samples with high concentrations of ganoderenic acids, a dilution step with methanol may be necessary to fall within the linear range of the calibration curve.

2. UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) or similar.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for ganoderenic acids.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized.

  • Nebulizing Gas: Nitrogen.

  • Capillary Voltage and Temperature: Optimized for maximum signal intensity.

Method Comparison: A Logical Framework

The selection between HPLC and UPLC-MS is a multi-faceted decision that depends on the specific analytical requirements.

method_selection cluster_0 Decision Factors cluster_1 Method Choice start Analytical Requirement sensitivity High Sensitivity & Specificity? start->sensitivity cost Cost & Accessibility a Major Factor? sensitivity->cost No uplc_ms UPLC-MS sensitivity->uplc_ms Yes throughput High Throughput Needed? cost->throughput No hplc_uv HPLC-UV cost->hplc_uv Yes throughput->uplc_ms Yes throughput->hplc_uv No

Figure 2. Logical framework for selecting between HPLC and UPLC-MS for Ganoderenic acid analysis.

Conclusion

Both HPLC-UV and UPLC-MS are valuable techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis. HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for the routine quality control of major ganoderenic acids in Ganoderma raw materials and extracts. UPLC-MS/MS is the preferred method for comprehensive profiling of ganoderenic acids, analysis of trace-level compounds, and research applications where high sensitivity and specificity are paramount. The use of sub-2 µm particles in UPLC columns allows for faster separations and higher peak resolution compared to conventional HPLC, resulting in shorter run times and improved separation of closely related ganoderenic acid isomers. However, HPLC-UV systems are generally less expensive to purchase and maintain, and their operation is typically more straightforward.

References

Unveiling the Anti-inflammatory Potential of Ganoderenic Acid C in Macrophages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-inflammatory effects of Ganoderenic acid C with other established anti-inflammatory agents. Supported by experimental data, this document provides a comprehensive overview of its performance, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms.

This compound, a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-inflammatory properties. This guide delves into its efficacy in macrophages, the key immune cells orchestrating the inflammatory response, and benchmarks its performance against well-known anti-inflammatory compounds: the corticosteroid Dexamethasone, the flavonoid Quercetin, and the sesquiterpene lactone Parthenolide.

Comparative Efficacy: A Quantitative Overview

The anti-inflammatory potential of this compound and its alternatives has been evaluated based on their ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used in vitro model for studying inflammation.

CompoundTarget MediatorIC50 / % InhibitionCell ModelReference
Ganoderenic acid C1 TNF-α24.5 µg/mLLPS-stimulated RAW 264.7 macrophages[1]
Dexamethasone Nitric Oxide (NO)IC50 = 34.60 µg/mLLPS-stimulated RAW 264.7 macrophages[2]
Dexamethasone TNF-αSignificant suppression at 1µM and 10µMLPS-stimulated RAW 264.7 macrophages[3]
Quercetin Nitric Oxide (NO)Significant inhibition at 5, 10, 25, and 50 µMPoly(I:C)-induced RAW 264.7 macrophages[4]
Quercetin TNF-α, IL-1β, IL-6Significant reduction at concentrations up to 15.0 µg/mLLPS-stimulated RAW264.7 cells[5]
Parthenolide TNF-α, IL-6, IL-1β, IL-8, IL-12p40, IL-18, NOIC50 values ranging from 1.091 to 2.620 µMLPS-induced THP-1 cells

Note: Direct head-to-head comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.

In a direct in vivo comparison in a murine model of steroid-resistant neutrophilic airway inflammation, Ganoderenic acid C1 was shown to significantly reduce neutrophilia and TNF-α levels, whereas Dexamethasone had no effect on these parameters, highlighting the potential of Ganoderenic acid C1 in steroid-resistant conditions.

Delving into the Molecular Mechanisms: Signaling Pathways

The anti-inflammatory effects of this compound and the comparative compounds are primarily mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

This compound: Targeting NF-κB and MAPK Pathways

This compound exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon stimulation by LPS, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines like TNF-α and enzymes such as inducible nitric oxide synthase (iNOS). This compound has been shown to suppress the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory response.

Ganoderenic_Acid_C_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, iNOS) MAPK->Pro_inflammatory_Genes NFkB->Pro_inflammatory_Genes GAC Ganoderenic Acid C GAC->MAPK Inhibits GAC->NFkB Inhibits

Figure 1: Mechanism of Action of this compound.

Comparative Mechanisms of Action
  • Dexamethasone: This synthetic glucocorticoid acts by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus, where it can upregulate anti-inflammatory genes and repress the activity of pro-inflammatory transcription factors like NF-κB.

  • Quercetin: This flavonoid has been shown to inhibit NF-κB activation and can also modulate the activity of other signaling pathways, including the STAT pathway.

  • Parthenolide: This sesquiterpene lactone is a potent inhibitor of the NF-κB pathway, often through direct inhibition of the IκB kinase (IKK) complex.

Experimental Protocols: A Guide to Validation

To facilitate further research and validation of the anti-inflammatory effects of this compound, detailed protocols for key in vitro experiments are provided below.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis of Inflammatory Mediators cluster_2 Analysis of Gene & Protein Expression Cell_Culture RAW 264.7 Macrophage Culture Seeding Seed cells in plates Cell_Culture->Seeding Pretreatment Pre-treat with this compound or alternatives Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Supernatant_Collection Collect cell culture supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse cells to extract RNA and protein Stimulation->Cell_Lysis Griess_Assay Griess Assay for Nitric Oxide Supernatant_Collection->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA RT_qPCR RT-qPCR for inflammatory gene expression Cell_Lysis->RT_qPCR Western_Blot Western Blot for NF-κB & MAPK proteins Cell_Lysis->Western_Blot

Figure 2: In Vitro Experimental Workflow.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed 5 x 10^5 cells/well in a 6-well plate and allow to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound or alternative compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the treatment period, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, add 100 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

  • Incubate the plate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α) overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

  • After another incubation and wash, add a substrate solution (e.g., TMB) to develop color.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling
  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Gene Expression Analysis (RT-qPCR)
  • Extract total RNA from the treated cells using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR using specific primers for genes of interest (e.g., Tnf, Nos2, Il6) and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Conclusion

This compound demonstrates potent anti-inflammatory effects in macrophages, primarily by inhibiting the NF-κB and MAPK signaling pathways. While direct comparative data is still emerging, existing evidence suggests its efficacy is comparable to or, in some contexts, potentially superior to established anti-inflammatory agents, particularly in steroid-resistant models. The detailed protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this promising natural compound.

References

Ganoderenic Acid C: A Comparative Analysis of its Bioactivities with Other Triterpenoids from Ganoderma lucidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive triterpenoids, which are significant contributors to its therapeutic properties. Among these, ganoderenic acids, a subclass of highly oxidized lanostane-type triterpenoids, have garnered substantial interest for their pharmacological potential. This guide provides a comparative analysis of ganoderenic acid C against other prominent triterpenoids from Ganoderma lucidum, focusing on their anti-inflammatory and cytotoxic activities. The information presented herein is supported by experimental data to aid researchers and drug development professionals in their exploration of these promising natural compounds.

Triterpenoids from Ganoderma lucidum exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects[1][2][3]. The structural diversity of these compounds, including variations in oxygenation and side-chain composition, leads to a spectrum of potencies and mechanisms of action[3]. This guide will delve into the specific activities of this compound and provide a comparative context with its chemical relatives.

Quantitative Comparison of Bioactivities

The following tables summarize the anti-inflammatory and cytotoxic activities of this compound and other selected triterpenoids from Ganoderma lucidum. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Anti-inflammatory Activity of Ganoderma lucidum Triterpenoids
CompoundCell LineInflammatory StimulusInhibited MediatorIC50 ValueReference(s)
Ganoderenic Acid C1 RAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)TNF-α24.5 µg/mL[4]
Ganoderic Acid ARAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)Nitric Oxide (NO)17.5 ± 0.7 µM
Ganoderic Acid ARAW 264.7 (murine macrophages)Lipopolysaccharide (LPS)TNF-α18.9 ± 0.6 µM
Deacetyl Ganoderic Acid FBV-2 (murine microglia)Lipopolysaccharide (LPS)NO, iNOS, TNF-α, IL-6, IL-1β2.5 - 5 µg/mL
Table 2: Comparative Cytotoxic Activity of Ganoderma lucidum Triterpenoids
CompoundCancer Cell LineIC50 ValueIncubation Time (hours)Reference(s)
Ganoderic Acid AHepG2 (Hepatocellular Carcinoma)187.6 - 203.5 µM24 - 48
Ganoderic Acid ASMMC7721 (Hepatocellular Carcinoma)139.4 - 158.9 µM24 - 48
Ganoderic Acid AMDA-MB-231 (Breast Cancer)163 µM48
Ethyl Lucidenate AHL-60 (Leukemia)25.98 µg/mLNot Specified
Ethyl Lucidenate ACA46 (Burkitt's Lymphoma)20.42 µg/mLNot Specified

Signaling Pathway Modulation

Ganoderenic acid C1 has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

GAC1_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_nucleus->Proinflammatory_Genes Induces GAC1 Ganoderenic Acid C1 GAC1->IKK Inhibits IkB_NFkB_complex IκBα-NF-κB (Inactive)

References

In Vivo Anticancer Potential: A Comparative Analysis of Ganoderenic Acid C and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer activity of Ganoderenic acid C against established chemotherapeutic agents. Due to the limited availability of direct in vivo anti-tumor efficacy data for this compound in the public domain, this guide utilizes data from its closely related analogue, Ganoderic acid C2, to provide a predictive assessment. This information is presented alongside in vivo data for the standard-of-care drugs, Paclitaxel and Doxorubicin (B1662922), in relevant cancer models.

This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for the cited in vivo studies, and visualizes associated biological pathways and workflows to support further research and development in oncology.

Comparative In Vivo Efficacy

The following tables summarize the in-vivo anticancer effects of Ganoderic acid C2 (as a proxy for this compound), Paclitaxel, and Doxorubicin in different cancer models.

Table 1: In Vivo Performance of Ganoderic Acid C2 in an Immunosuppression Model

Treatment AgentCancer ModelAnimal ModelDosageKey Findings
Ganoderic Acid C2Cyclophosphamide-induced immunosuppressionKunming mice20 or 40 mg/kg/day (14 days, p.o.)Significantly alleviated the decline in inflammatory cytokine levels (TNF-α, IL-12, IL-4, IFN-γ), suggesting immunomodulatory activity relevant to cancer therapy.[1][2]

Table 2: In Vivo Performance of Paclitaxel in a Non-Small Cell Lung Cancer Xenograft Model

Treatment AgentCancer ModelAnimal ModelDosageTumor Growth Inhibition
PaclitaxelA549 human non-small cell lung cancerNude mice24 mg/kg/day (5 days, i.v.)Statistically significant tumor growth inhibition compared to saline control. More effective than cisplatin (B142131) at 3 mg/kg/day.

Table 3: In Vivo Performance of Doxorubicin in a Breast Cancer Xenograft Model

Treatment AgentCancer ModelAnimal ModelDosageTumor Growth Inhibition
DoxorubicinMDA-MB-231 human breast cancerNOD/SCID mice5 mg/kg (four times, i.v.)Significant reduction in tumor volume compared to control.
Doxorubicin-loaded PBCA NanoparticlesE0117 breast cancerC57BL/6 miceNot specifiedUp to 40% more tumor growth inhibition compared to free Doxorubicin.[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Protocol 1: General Procedure for Human Tumor Xenograft Model

This protocol outlines the general steps for establishing and evaluating the efficacy of an anticancer agent in a xenograft mouse model.

1. Cell Culture:

  • Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are grown to 80-90% confluency and harvested using trypsin-EDTA.

2. Animal Handling and Tumor Implantation:

  • Immunodeficient mice (e.g., nude, SCID, or NOD/SCID), typically 6-8 weeks old, are used.

  • Mice are allowed to acclimatize for at least one week.

  • A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in 100-200 µL of serum-free medium or PBS, often mixed with an equal volume of Matrigel, is injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

  • Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Once tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.

4. Drug Administration:

  • The investigational compound (e.g., this compound) and comparator drugs are formulated in an appropriate vehicle.

  • Administration is performed via the specified route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at the predetermined doses and schedule.

  • The control group receives the vehicle only.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.

  • At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100.

6. Histopathological and Molecular Analysis:

  • Tumors can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining) or snap-frozen for molecular analysis (e.g., Western blotting, qRT-PCR).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ganoderic Acids in Cancer

Ganoderic acids, including analogues of this compound, are known to exert their anticancer effects by modulating multiple signaling pathways. A key mechanism is the inhibition of the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation. By inhibiting NF-κB, Ganoderic acids can suppress the expression of downstream target genes involved in inflammation, cell proliferation, and apoptosis.

Ganoderic_Acid_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocation IkB_NFkB->NFkB_p65_p50 IκB Degradation Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1, MMP-9) NFkB_p65_p50_n->Target_Genes Transcription Cell_Survival Cell Survival, Proliferation, Invasion Target_Genes->Cell_Survival Ganoderenic_Acid_C This compound Ganoderenic_Acid_C->IKK Inhibition

Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound.

experimental_workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Tumor_Implantation Tumor Cell Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Excision) Data_Collection->Endpoint Analysis Histological & Molecular Analysis Endpoint->Analysis End End Analysis->End

References

Ganoderenic Acid C: A Comparative Analysis of Efficacy Against Standard Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Ganoderenic acid C, a bioactive triterpenoid (B12794562) from the mushroom Ganoderma lucidum, with standard chemotherapy drugs. The information is compiled from preclinical studies to offer a data-driven overview for research and drug development purposes.

Executive Summary

This compound has demonstrated cytotoxic effects against various cancer cell lines. This guide focuses on its performance against hepatocellular carcinoma, a primary liver cancer, and compares its inhibitory concentration with that of doxorubicin, a commonly used chemotherapeutic agent. While direct comparative studies are limited, this document synthesizes available data to provide a preliminary assessment of its potential.

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Ganoderic Acid C1 and standard chemotherapy drugs on liver cancer cell lines. It is important to note that the data is collated from different studies, and variations in experimental conditions may influence the absolute values.

Table 1: IC50 of Ganoderic Acid C1 on Human Hepatocellular Carcinoma Cell Lines

CompoundCell LineIC50 (µM)
Ganoderic Acid C1HepG292.3
Ganoderic Acid C1SMMC772185.1

Data sourced from BenchChem application notes.

Table 2: IC50 of Standard Chemotherapy Drugs on HepG2 Human Hepatocellular Carcinoma Cell Line

CompoundIC50 (µM)
Doxorubicin2 - 21[1]
Doxorubicin28.70[1]
Doxorubicin7.98 (µg/mL)[2]
Cisplatin>10 (µg/mL) resulted in >60% inhibition[3]

Note: Direct comparison of IC50 values should be made with caution as they are derived from separate studies with potentially different experimental protocols.

Signaling Pathways and Mechanism of Action

Ganoderic acids exert their anti-cancer effects through multiple signaling pathways. The primary mechanism attributed to Ganoderic Acid C1 is the suppression of key inflammatory pathways linked to cancer progression.[4] Other ganoderic acids have been shown to induce apoptosis and cell cycle arrest.

Ganoderic Acid C1 Anti-inflammatory Pathway

Ganoderic Acid C1's anti-cancer activity is strongly associated with its potent anti-inflammatory effects, primarily through the downregulation of the NF-κB and MAPK/AP-1 signaling pathways, leading to reduced production of the pro-inflammatory cytokine TNF-α.

Ganoderic_Acid_C1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPK TAK1->MAPK IκBα IκBα IKK->IκBα P NFκB NFκB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc AP1 AP1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc GAC1 Ganoderic Acid C1 GAC1->IKK Inhibits GAC1->MAPK Partially Inhibits TNFa_gene TNF-α Gene NFκB_nuc->TNFa_gene AP1_nuc->TNFa_gene

Ganoderic Acid C1 signaling pathway.
General Ganoderic Acid-Induced Apoptosis Pathway

Many ganoderic acids induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like p53 and Bax, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.

Ganoderic_Acid_Apoptosis GA Ganoderic Acids p53 p53 GA->p53 Bcl2 Bcl-2 GA->Bcl2 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

General apoptosis pathway for Ganoderic Acids.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound.

  • Materials:

    • Cancer cell lines (e.g., HepG2, SMMC7721)

    • This compound (stock solution in DMSO)

    • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

    • Treat cells with various concentrations of this compound for 24, 48, or 72 hours, including a vehicle control.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the MTT-containing medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.

  • Materials:

    • Cancer cells treated with this compound

    • PBS

    • Ice-cold 70% Ethanol (B145695)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Fix cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies the apoptotic cell population induced by this compound.

  • Materials:

    • Cancer cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the desired duration.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the in vitro anti-cancer activity of this compound.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., HepG2, SMMC7721) Treatment 2. Treatment with This compound Cell_Culture->Treatment Assays 3. In Vitro Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Assays->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Assays->Apoptosis Data_Analysis 4. Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate) Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Conclusion 5. Conclusion Data_Analysis->Conclusion

General experimental workflow.

References

Reproducibility of Ganoderenic acid C synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ganoderenic Acid C

For researchers and professionals in drug development, the efficient and reproducible synthesis of bioactive compounds is a critical challenge. This compound, a triterpenoid (B12794562) from Ganoderma lucidum, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-tumor effects. This guide provides a comparative overview of the primary methods for obtaining this compound: extraction from its natural source, heterologous biosynthesis in microbial hosts, and total chemical synthesis. We present available quantitative data, detailed experimental protocols, and a visualization of its biosynthetic pathway to aid in the selection of the most suitable method for a given research or development goal.

Comparison of Synthesis Methods

MetricExtraction from Ganoderma lucidumHeterologous Biosynthesis in S. cerevisiaeTotal Chemical Synthesis (Projected)
Typical Yield ~0.3% total triterpenoic acids from dried biomass[1]2.2 - 14.5 mg/L for related ganoderic acids[2][3][4]Highly variable; likely <1% overall yield
Purity Requires extensive multi-step purification[5]Requires purification from culture medium and cell lysateHigh purity achievable after purification
Scalability Limited by availability and growth time of G. lucidumPotentially highly scalable in bioreactorsVery difficult and costly to scale
Complexity Labor-intensive extraction and purificationRequires advanced genetic engineering and fermentation optimizationExtremely complex, multi-step synthesis
Reproducibility Can vary depending on the biological source materialPotentially high once a stable engineered strain is establishedHigh, but dependent on precise reaction conditions
Time to Product Weeks to months (including fungal cultivation)Days to weeks (for fermentation and purification)Months to years (for route development and execution)

Experimental Protocols

Method 1: Extraction and Purification from Ganoderma lucidum

This method involves the isolation of this compound from the fruiting bodies of G. lucidum. The process is characterized by a multi-step extraction and purification procedure.

1. Raw Material Preparation and Extraction:

  • Obtain dried fruiting bodies of Ganoderma lucidum.

  • Grind the fruiting bodies into a fine powder (40-60 mesh).

  • Macerate 1 kg of the powdered material in 10 L of 95% ethanol (B145695) at room temperature for 24 hours with occasional stirring.

  • Filter the mixture and repeat the extraction on the residue two more times with fresh ethanol.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

2. Solvent Partitioning:

  • Suspend the crude extract in distilled water.

  • Perform liquid-liquid extraction with an equal volume of a nonpolar solvent like methylene (B1212753) chloride or ethyl acetate (B1210297) three times to enrich the triterpenoid fraction.

  • Combine the organic layers and evaporate the solvent to yield a triterpenoid-rich extract.

3. Chromatographic Purification:

  • Silica (B1680970) Gel Chromatography: Apply the triterpenoid-rich extract to a silica gel column. Elute with a gradient of chloroform (B151607) and acetone (B3395972) to perform initial fractionation.

  • Reversed-Phase C18 Chromatography: Further purify the fractions containing ganoderic acids on a reversed-phase C18 column, eluting with a water/methanol gradient.

  • Preparative HPLC: Achieve final purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid, with detection at 252 nm.

  • Collect the fractions corresponding to this compound and confirm purity using analytical HPLC and mass spectrometry.

Method 2: Heterologous Biosynthesis in Saccharomyces cerevisiae

This method involves engineering a microbial host, such as yeast, to produce ganoderic acids. While the specific production of this compound has not been detailed, the following protocol for a related ganoderic acid provides a representative workflow.

1. Strain Construction:

  • Synthesize the genes encoding the necessary enzymes from the ganoderic acid biosynthetic pathway in G. lucidum (e.g., cytochrome P450 monooxygenases) with codon optimization for yeast expression.

  • Clone these genes into yeast expression vectors.

  • Transform the expression vectors into a suitable S. cerevisiae host strain.

2. Fermentation:

  • Grow a seed culture of the engineered yeast strain in an appropriate dropout medium (e.g., SC-His) at 30°C to an OD600 of 1-2.

  • Inoculate the production medium (e.g., YPD40) with the seed culture to an initial OD600 of 0.05.

  • Incubate the culture for 5 days with shaking. For expression from some promoters, transfer the cells to a medium containing an inducing sugar like galactose and incubate at a lower temperature (e.g., 16°C) for 48 hours.

3. Extraction and Analysis:

  • Separate the yeast cells from the culture broth by centrifugation.

  • Extract the ganoderic acids from the culture broth using an equal volume of ethyl acetate.

  • Concentrate the ethyl acetate layer and re-dissolve the residue in methanol.

  • Analyze the product by HPLC using a C18 column with a methanol/water gradient containing 0.1% acetic acid.

Visualizing the Biosynthesis Pathway

The natural production of this compound in Ganoderma lucidum begins with the mevalonate (B85504) (MVA) pathway, which synthesizes the precursor lanosterol. Lanosterol then undergoes a series of oxidative modifications, catalyzed by cytochrome P450 enzymes and other tailoring enzymes, to produce the diverse family of ganoderic acids.

Ganoderic_Acid_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa AACT, HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp MVK, etc. fpp Farnesyl Pyrophosphate (FPP) ipp->fpp squalene Squalene fpp->squalene SQS lanosterol Lanosterol squalene->lanosterol OSC ga_precursors Ganoderic Acid Precursors lanosterol->ga_precursors P450s ga_c This compound ga_precursors->ga_c Tailoring Enzymes aact AACT hmgs HMGS hmgr HMGR mvk MVK sqs SQS osc OSC p450s Cytochrome P450s & other enzymes

Caption: Biosynthetic pathway of this compound.

Logical Workflow for Method Selection

Choosing the appropriate synthesis method requires a careful evaluation of project goals and available resources. The following diagram illustrates a decision-making workflow.

Method_Selection_Workflow start Start: Need this compound q1 High Purity & Small Scale for Analytical Standard? start->q1 q2 Large Scale & Reproducible Production Needed? q1->q2 No extraction Method: Extraction from G. lucidum q1->extraction Yes q3 Willing to Invest in Long-Term R&D? q2->q3 Yes q2->extraction No (for initial studies) heterologous Method: Heterologous Biosynthesis q3->heterologous Yes synthesis Method: Total Chemical Synthesis (High Risk/Cost) q3->synthesis If biosynthesis fails or specific analogs needed

Caption: Decision workflow for selecting a synthesis method.

Conclusion

Currently, the most established and accessible method for obtaining this compound is through extraction from Ganoderma lucidum, followed by extensive purification. While this method is effective for obtaining analytical standards and for initial biological studies, it is limited by scalability and variability. Heterologous biosynthesis presents a promising alternative for large-scale, reproducible production, although significant research and development are required to establish a high-yielding strain specifically for this compound. Total chemical synthesis, given the complexity of the molecule, remains a formidable challenge and is likely not a commercially viable method at present but could be valuable for creating novel analogs. The choice of method will ultimately be guided by the specific requirements of the research or drug development program.

References

A Comparative Guide to the Inter-Laboratory Quantification of Ganoderenic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Ganoderenic acid C, a bioactive triterpenoid (B12794562) found in Ganoderma species. The information is compiled from various research studies to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods. While a formal inter-laboratory round-robin study has not been identified in the public literature, this document synthesizes and compares the performance of various validated methods from different laboratories.

Quantitative Data Comparison

The quantification of this compound has been accomplished using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with different detectors. The performance of these methods, as reported in several studies, is summarized below.

Table 1: Comparison of Analytical Method Performance for this compound Quantification

Analytical MethodLaboratory/Study ReferenceLinearity Range (µg/mL)Precision (RSD%)Accuracy (Recovery %)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
HPLCChina Pharmacy[1]0.045 - 5.593< 2%99.40%Not ReportedNot Reported
HPLC-DADAKJournals[2]Not Specified for CIntraday: < 11.96%Intraday: 87.0 - 114.6%Not Specified for C0.3125
UPLC-Q-TOF-MS/MS (for qualitative) and HPLC (for quantitative)PubMed[3]0.93 - 16.084.7% - 7.6%79.53% - 93.60%Not ReportedNot Reported

Table 2: Reported Content of Ganoderenic Acids in Ganoderma Samples (Various Studies)

Ganoderma Species/ProductGanoderic/Ganoderenic AcidReported Content (µg/g)Analytical MethodStudy Reference
G. lucidum spores (15 batches)This compound and four other triterpenoids0.44 - 16.25 (total of five)HPLCPubMed[3]
G. lucidum sporoderm-broken spores (4 batches)This compound and four other triterpenoids0.52 - 3.57 (total of five)HPLCPubMed[3]
G. tsugae (8 samples)Nine ganoderic acids (total)2800 - 22000 (0.28 - 2.20%)HPLCJournal of Food and Drug Analysis
G. lucidum and related speciesGanoderic acid A827.50 - 2010.36HPLCResearchGate
G. lucidum and related speciesGanoderic acid B16.64 - 916.89HPLCResearchGate

Experimental Protocols

The following are detailed experimental protocols for the quantification of this compound and other related triterpenoids as described in the cited literature.

1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: High-Performance Liquid Chromatograph.

  • Column: Not explicitly specified for this compound in this study, but a C18 column is commonly used for ganoderic acids.

  • Mobile Phase: A gradient elution is typically employed. For a multi-component analysis including this compound, a combination of acetonitrile (B52724) and an acidified aqueous solution (e.g., 0.072% phosphoric acid) is effective.

  • Detection Wavelength: 252 nm is a commonly used wavelength for detecting ganoderic acids.

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.

  • Sample Preparation:

    • Weigh a precise amount of the dried and powdered Ganoderma sample.

    • Extract the sample with a suitable solvent such as chloroform (B151607) or ethanol, often facilitated by ultrasonication.

    • Filter the extract and evaporate the solvent.

    • Re-dissolve the residue in a known volume of the mobile phase or a compatible solvent for HPLC analysis.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range in the samples.

  • Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

2. UPLC-Q-TOF-MS/MS for Qualitative Analysis

While this method was used for qualitative analysis in the cited study, UPLC-MS systems are also powerful tools for quantification, often offering higher sensitivity and selectivity than HPLC-UV.

  • Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight Mass Spectrometer.

  • Column: A high-resolution column, such as an Ultimate HPLC XS-C18 (4.6 mm × 250 mm, 5 µm), can be used.

  • Mobile Phase: Acetonitrile and 0.072% phosphoric acid solution in a gradient elution program.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ion mode is effective for detecting ganoderic acids.

    • Data Acquisition: Full scan mode for qualitative analysis and Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Fragmentation Analysis: Comparison of fragmentation patterns with a reference standard confirms the identity of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of this compound in a research laboratory setting.

Ganoderenic_Acid_C_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification cluster_result Final Result sample_prep Sample Preparation (Grinding, Extraction, Filtration) hplc_analysis HPLC / UPLC-MS Analysis sample_prep->hplc_analysis std_prep Standard Preparation (Stock & Calibration Solutions) std_prep->hplc_analysis peak_integration Peak Integration & Identification hplc_analysis->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification report Reported this compound Concentration quantification->report

Caption: Workflow for this compound Quantification.

References

Validating the Molecular Targets of Ganoderenic Acid C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ganoderenic acid C, a bioactive triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum, has attracted considerable scientific interest for its therapeutic potential, particularly in the realms of inflammation and oncology.[1][2] This guide provides a comprehensive overview of the experimental validation of its molecular targets, presenting comparative data, detailed experimental protocols, and a visual representation of its mechanism of action to support further research and drug development.

Core Molecular Targets and Signaling Pathways

This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and cell proliferation. The primary validated molecular targets include components of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1) signaling cascades.[1] A significant body of evidence points to its potent inhibitory effect on the production of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine.[1][2] Additionally, studies on the closely related Ganoderenic acid C2 have identified Signal Transducer and Activator of Transcription 3 (STAT3) and TNF as core targets.

Comparative Performance Data

The efficacy of this compound has been quantitatively assessed in various experimental models, often in comparison to established drugs or control compounds. The following table summarizes key findings from these studies.

Model System Parameter Measured This compound Treatment Comparator/Control Key Finding Reference
Murine model of corticosteroid-resistant neutrophilic asthmaPulmonary Inflammation & Airway NeutrophiliaSignificant reduction (p<0.01-0.001 vs. Sham)Dexamethasone (Dex)GAC1 was more effective than Dex in reducing neutrophilia and TNF-α.
LPS-stimulated murine macrophages (RAW 264.7)TNF-α productionPotent suppressionControlDemonstrated direct inhibition of TNF-α production.
Human PBMCs from asthma patientsTNF-α productionPotent suppressionControlConfirmed inhibitory effect in human cells.
Cyclophosphamide-induced immunosuppressed mice (using GAC2)STAT3 and TNF gene expressionImproved expressionCyclophosphamide (CY) groupGAC2 reversed the immunosuppressive effects of CY by upregulating STAT3 and TNF.
Cyclophosphamide-induced immunosuppressed mice (using GAC2)Binding Energy (Molecular Docking)-12.2 kcal/mol (STAT3), -9.29 kcal/mol (TNF)N/AStrong binding affinity predicted between GAC2 and its target proteins.

Experimental Protocols for Target Validation

The validation of this compound's molecular targets relies on a suite of standard molecular and cellular biology techniques. Below are detailed protocols for key experiments cited in the literature.

1. Western Blotting for NF-κB Pathway Proteins

This technique is used to quantify the expression levels of key proteins in a signaling pathway, such as phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65), to determine the activation state of the NF-κB pathway.

  • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-IκBα, p-p65, total IκBα, total p65, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

2. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Measurement

ELISA is employed to quantify the concentration of secreted cytokines like TNF-α in cell culture supernatants or biological fluids.

  • Sample Collection: Collect cell culture supernatants or serum from animal models treated with this compound and/or a stimulant.

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

  • Blocking: Wash the plate and block with an appropriate blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Add diluted samples and a serial dilution of a known concentration of recombinant TNF-α (for the standard curve) to the wells and incubate.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for TNF-α.

  • Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-HRP).

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a microplate reader. The concentration of TNF-α in the samples is determined by comparison to the standard curve.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the mRNA expression levels of target genes, such as TNF and STAT3, to understand the effect of this compound at the transcriptional level.

  • RNA Extraction: Extract total RNA from cells or tissues treated with this compound using a suitable RNA isolation kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: Perform real-time PCR using a PCR master mix, cDNA template, and specific primers for the target genes (TNF, STAT3) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The cycle threshold (Ct) values for each gene are normalized to the housekeeping gene (ΔCt). The relative fold change in mRNA expression between treatment groups is calculated using the 2-ΔΔCt method.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its validation.

Ganoderenic_Acid_C_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR IKK IKK TNFR->IKK Activates IkB-alpha IκBα IKK->IkB-alpha Phosphorylates NF-kB NF-κB (p65/p50) IkB-alpha->NF-kB Inhibits IkB-alpha_degraded IkB-alpha_degraded NF-kB_n NF-κB NF-kB->NF-kB_n Translocates GAC Ganoderenic Acid C GAC->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Promotes

Caption: NF-κB signaling pathway modulation by this compound.

Experimental_Workflow start Cell/Animal Model Treatment with GAC protein_extraction Protein/RNA Extraction start->protein_extraction western_blot Western Blot (NF-κB proteins) protein_extraction->western_blot elisa ELISA (TNF-α) protein_extraction->elisa q_pcr qRT-PCR (Gene Expression) protein_extraction->q_pcr data_analysis Data Analysis western_blot->data_analysis elisa->data_analysis q_pcr->data_analysis conclusion Target Validation data_analysis->conclusion

Caption: Workflow for validating this compound's molecular targets.

References

Safety Operating Guide

Proper Disposal of Ganoderenic Acid C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Ganoderenic acid C.

This compound, a triterpenoid (B12794562) found in Ganoderma species, is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to standard laboratory chemical handling and disposal procedures is crucial to maintain a safe working environment and ensure regulatory compliance. This guide provides detailed protocols for the proper disposal of this compound in both solid and liquid forms.

Quantitative Data for this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃₀H₄₄O₇
Molar Mass 524.67 g/mol
CAS Number 100665-42-7[1]
Appearance White to light yellow solid/powder
Storage Conditions 2-8°C (short term), -20°C (long term)[2]

Experimental Protocols: Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution). It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.

Disposal of Solid this compound

Solid this compound that is not contaminated with hazardous materials is considered non-hazardous waste.

Methodology:

  • Ensure Proper Labeling: Confirm that the container holding the solid this compound is clearly and accurately labeled.

  • Secure Packaging: Place the primary container of solid this compound into a larger, durable outer container to prevent accidental spills.

  • Waste Stream: Dispose of the securely packaged, non-contaminated solid this compound in the regular solid waste stream, in accordance with your institution's policies.

Disposal of this compound Solutions

This compound is frequently dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) for experimental use.

Methodology for Solutions in Organic Solvents (e.g., DMSO):

  • Consult EHS: Prior to disposal, consult your institution's EHS guidelines. Disposal of organic solvents down the drain is generally prohibited.

  • Collect in Waste Container: Carefully pour the this compound solution into a designated hazardous waste container specifically for organic solvents.

  • Label Waste Container: Ensure the hazardous waste container is properly labeled with its contents, including the solvent and the solute (this compound).

  • Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.

Aqueous Solutions:

Given the very low water solubility of similar compounds, drain disposal of this compound, even in small quantities, is not recommended as it may not be fully soluble and could persist in the drainage system.[3] Aqueous solutions should be collected and disposed of in accordance with your institution's EHS guidelines for aqueous chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ganoderenic_Acid_C_Disposal cluster_start Start cluster_form Determine Physical Form cluster_solid Solid Waste Protocol cluster_solution Solution Waste Protocol start Identify this compound Waste form Solid or Solution? start->form solid_check Contaminated with Hazardous Material? form->solid_check Solid solution_type Solvent Type? form->solution_type Solution solid_non_hazardous Package Securely Label Clearly Dispose in Regular Solid Waste solid_check->solid_non_hazardous No solid_hazardous Dispose as Hazardous Waste solid_check->solid_hazardous Yes contact_ehs Contact EHS for Pickup solid_hazardous->contact_ehs organic_solvent Collect in Designated Organic Solvent Waste Container solution_type->organic_solvent Organic (e.g., DMSO) aqueous_solution Collect in Designated Aqueous Waste Container solution_type->aqueous_solution Aqueous organic_solvent->contact_ehs aqueous_solution->contact_ehs

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling Ganoderenic Acid C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is fundamental to ensuring laboratory safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for Ganoderenic acid C, a triterpenoid (B12794562) found in Ganoderma lucidum.[1] While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory chemical handling and disposal procedures is crucial to maintain a safe working environment.[1][2][3]

Personal Protective Equipment (PPE)

A conservative approach to PPE is recommended, drawing from best practices for handling powdered bioactive compounds.[4] The following PPE should be utilized when handling this compound in either solid or solution form.

Hand Protection

  • Gloves: Chemical-resistant nitrile gloves are recommended. For procedures with a higher risk of contamination, consider double gloving.

Eye and Face Protection

  • Goggles: Wear chemical safety goggles with side-shields at all times.

  • Face Shield: A face shield should be worn in addition to goggles whenever there is a risk of splashes or aerosol generation.

Body Protection

  • Lab Coat: A standard laboratory coat should be worn to protect skin and personal clothing. For procedures with a higher risk of contamination, a disposable, solid-front, back-closure gown made of a low-permeability fabric is advisable.

Respiratory Protection

  • Respirator: When handling the powdered form of this compound, especially outside of a ventilated enclosure, a NIOSH-approved N95 or higher-level respirator should be used to prevent inhalation.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValueSource(s)
Molecular FormulaC₃₀H₄₄O₇
CAS Number100665-42-7
AppearanceWhite to light yellow solid/powder

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • All handling of powdered this compound should occur in a designated controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize the risk of inhalation.

  • Ensure a safety shower and eyewash station are readily accessible.

2. Weighing and Solution Preparation:

  • When weighing the powdered compound, do so within a fume hood to prevent the dispersal of dust.

  • This compound has very low water solubility. It is typically dissolved in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO).

  • When preparing solutions, add the solvent to the pre-weighed powder slowly to avoid splashing.

3. Experimental Use:

  • Clearly label all containers with the compound name and concentration.

  • Avoid contact with skin, eyes, and clothing during all experimental procedures.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.

Solid this compound:

  • Uncontaminated, solid this compound is considered non-hazardous waste and can typically be disposed of in the regular solid waste stream.

  • Ensure the container is clearly labeled and securely packaged to prevent accidental spills.

This compound in Solution:

  • Solutions of this compound in organic solvents (e.g., DMSO) must be collected as hazardous chemical waste.

  • Pour the solution into a designated, properly labeled hazardous waste container for organic solvents.

  • Do not dispose of solutions containing organic solvents down the drain.

Contaminated Materials:

  • All materials that have come into contact with this compound, such as gloves, pipette tips, and weigh papers, should be disposed of as chemical waste.

  • Contaminated sharps, such as needles or scalpels, must be placed in a designated sharps container for hazardous waste.

First Aid Procedures

In the event of accidental exposure, follow these first aid measures immediately.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.

  • Skin Contact: Remove any contaminated clothing and rinse the affected skin thoroughly with large amounts of water. If irritation develops, seek medical attention.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Experimental Workflow for Safe Handling and Disposal

prep Preparation ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) prep->ppe Step 1 handling Handling (in Fume Hood) ppe->handling weighing Weighing Solid Compound handling->weighing Step 2a dissolving Dissolving in Solvent (e.g., DMSO) weighing->dissolving Step 2b experiment Experimental Use dissolving->experiment Step 3 disposal Waste Disposal experiment->disposal Step 4 solid_waste Uncontaminated Solid Waste (Regular Trash) disposal->solid_waste Solid solution_waste Solution in Organic Solvent (Hazardous Waste) disposal->solution_waste Solution contaminated_waste Contaminated Materials (Hazardous Waste) disposal->contaminated_waste Materials decontamination Decontaminate Work Area & Doff PPE disposal->decontamination Step 5

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.